molecular formula C9H9FO4S B12065848 4-(Ethylsulfonyl)-3-fluorobenzoic acid

4-(Ethylsulfonyl)-3-fluorobenzoic acid

Cat. No.: B12065848
M. Wt: 232.23 g/mol
InChI Key: OHIOUVFXZRRXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethylsulfonyl)-3-fluorobenzoic acid is a fluorinated aromatic building block of high interest in advanced chemical synthesis and pharmaceutical research. This compound integrates two reactive functional groups—a carboxylic acid and an ethylsulfonyl moiety—on a fluorinated benzene ring, making it a versatile precursor for constructing complex molecules. Its primary research applications include serving as a key intermediate in medicinal chemistry for the development of potential drug candidates, particularly in the synthesis of enzyme inhibitors and receptor modulators where the sulfonyl group can contribute to binding affinity. The fluorine atom and sulfonyl group can significantly influence the molecule's electronic properties, polarity, and metabolic stability, which are critical parameters in lead optimization. Researchers also utilize this acid in material science to create novel polymers and liquid crystals. The compound is provided with guaranteed high purity and consistency. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

4-ethylsulfonyl-3-fluorobenzoic acid

InChI

InChI=1S/C9H9FO4S/c1-2-15(13,14)8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

OHIOUVFXZRRXCD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Profiling and Analytical Methodologies for 4-(Ethylsulfonyl)-3-fluorobenzoic Acid: A Critical Intermediate in Hypoxia-Activated Prodrugs

Executive Summary 4-(Ethylsulfonyl)-3-fluorobenzoic acid (Molecular Formula: C9H9FO4S, MW: 232.23 g/mol ) is a highly specialized organic intermediate utilized in the synthesis of next-generation antineoplastic agents. Most notably, it serves as a critical building block for CP-506, a hypoxia-activated prodrug (HAP) rationally designed to selectively target hypoxic tumor microenvironments while evading off-target aerobic metabolism by the aldo-keto reductase 1C3 (AKR1C3) enzyme [1][2].

This technical whitepaper provides a comprehensive spectroscopic profile (NMR, FT-IR, and LC-MS) of 4-(Ethylsulfonyl)-3-fluorobenzoic acid. As a Senior Application Scientist, I have structured this guide to not only present the quantitative data but also to explain the causality behind the analytical choices, providing self-validating protocols for researchers and drug development professionals.

Biological Context and Structural Significance

The structural features of 4-(Ethylsulfonyl)-3-fluorobenzoic acid—specifically the electron-withdrawing fluorine atom and the bulky ethylsulfonyl group—are not accidental. In the development of the prodrug CP-506, these moieties impart steric and electronic properties that prevent the molecule from docking into the active site of human AKR1C3[3]. This overcomes a major clinical hurdle faced by earlier generation HAPs like PR-104A, which suffered from systemic toxicity due to off-target aerobic activation [2][3].

G A 4-(Ethylsulfonyl)-3-fluorobenzoic acid (Precursor) B CP-506 (Hypoxia-Activated Prodrug) A->B Synthetic Assembly C AKR1C3 Enzyme (Aerobic Conditions) B->C Resistant to Off-Target Activation D Hypoxic Tumor Microenvironment (1-Electron Reductases) B->D Selective Bioactivation E Active DNA Alkylating Agent (Tumor Cell Death) D->E Hypoxia-Driven Cytotoxicity

Fig 1: Role of 4-(Ethylsulfonyl)-3-fluorobenzoic acid in CP-506 synthesis and target pathway.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the regiochemistry of the aromatic ring and the integrity of the ethylsulfonyl chain. The electron-withdrawing nature of both the sulfonyl and fluoro groups significantly deshields the aromatic protons, pushing them downfield (>7.9 ppm) [1].

Table 1: 1H NMR Data (CDCl3, 400 MHz) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Structural Implication
8.12 - 8.07Multiplet (m)-2HAr-H (H-5, H-6)Deshielded by the inductive effect of the SO2 group and resonance of the COOH group.
7.98 - 7.95Multiplet (m)-1HAr-H (H-2)Flanked by the highly electronegative fluorine and carboxylic acid.
3.38Quartet (q)7.42H-CH2- (Ethyl)Split by the adjacent methyl group (n+1 rule); deshielded by the adjacent SO2 group.
1.34Triplet (t)7.43H-CH3 (Ethyl)Split by the adjacent methylene group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to validate the presence of the key functional groups. The carboxylic acid moiety forms strong intermolecular hydrogen bonds, resulting in a characteristic broad stretch.

Table 2: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Implication
3200 - 2500O-H stretchBroad, StrongIndicates the presence of a hydrogen-bonded carboxylic acid dimer.
1705C=O stretchSharp, StrongConfirms the carbonyl group of the benzoic acid.
1320S=O asym. stretchStrongValidates the sulfonyl (SO2) oxidation state.
1145S=O sym. stretchStrongValidates the sulfonyl (SO2) oxidation state.
1050C-F stretchMediumConfirms the aryl fluoride bond.
Mass Spectrometry (LC-ESI-MS)

Because 4-(Ethylsulfonyl)-3-fluorobenzoic acid contains a highly acidic carboxylic acid group, Electrospray Ionization in Negative Mode (ESI-) is the most sensitive and logical choice. The molecule readily sheds a proton to form a highly stable carboxylate anion.

Table 3: ESI-MS (Negative Mode) Peak Assignments

m/z ValueIon AssignmentRelative AbundanceFragmentation Mechanism
231.0[M-H]⁻100% (Base Peak)Direct deprotonation of the carboxylic acid moiety.
187.0[M-H - CO2]⁻~45%Collision-induced decarboxylation, typical for aromatic carboxylic acids.
123.0[M-H - CO2 - SO2]⁻~15%Sequential loss of the sulfonyl group following decarboxylation.

Standardized Experimental Protocols

To ensure reproducibility across different laboratories, the following step-by-step methodologies must be strictly adhered to. These protocols are designed as self-validating systems; for instance, the LC-MS protocol includes a specific gradient to ensure the highly polar acid is retained long enough on the column to avoid ion suppression from the solvent front.

Protocol A: 1H NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the synthesized 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

  • Solvation: Dissolve the powder completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is chosen because the compound lacks exchangeable amine/amide protons that would require DMSO-d6, and CDCl3 provides a clean baseline in the aliphatic region.

  • Tube Loading: Transfer the clear solution to a high-quality 5 mm NMR tube. Ensure no particulate matter is suspended, as solid particles distort the localized magnetic field, leading to poor peak resolution (broad shims).

  • Acquisition: Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe. Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the aromatic protons between pulses. Acquire 16 to 32 scans.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz. Fourier transform, phase correct, and calibrate the TMS peak to exactly 0.00 ppm.

Protocol B: LC-ESI-MS Analytical Workflow
  • Sample Dilution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute this stock to a final concentration of 10 µg/mL using a diluent of H2O/MeOH (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: H2O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters (ESI-): Set the capillary voltage to 2.5 kV (negative polarity). Set the desolvation temperature to 350 °C with a nitrogen gas flow of 600 L/hr. Causality: The high temperature ensures complete droplet evaporation, preventing cluster ion formation.

  • Data Acquisition: Scan from m/z 50 to 500. Extract the ion chromatogram (EIC) for m/z 231.0 to quantify the intact molecular ion.

Workflow A Sample Prep (Dilution in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI- Ionization (Deprotonation) B->C D Mass Analyzer (m/z 231.0 Detection) C->D E Data Processing (EIC Extraction) D->E

Fig 2: LC-ESI-MS Analytical Workflow for 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

Conclusion

The rigorous spectroscopic characterization of 4-(Ethylsulfonyl)-3-fluorobenzoic acid is paramount for quality control in the synthesis of hypoxia-activated prodrugs. By leveraging 1H NMR for structural connectivity, FT-IR for functional group validation, and negative-mode LC-MS for exact mass confirmation, analytical scientists can ensure the high-fidelity synthesis required for downstream clinical applications.

References

  • US9505791B2 - Prodrugs and methods of use thereof.
  • Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics.[Link]

  • Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling. Frontiers in Pharmacology.[Link]

Molecular Sculpting and Functionalization: A Technical Guide to Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzoic acids represent a privileged class of structural motifs in modern organic synthesis, medicinal chemistry, and materials science. The strategic introduction of a fluorine atom onto a benzoic acid scaffold fundamentally alters its physicochemical properties, transforming a simple building block into a highly functionalized intermediate capable of enhancing drug efficacy, metabolic stability, and target binding affinity[1][2]. This technical guide provides an in-depth analysis of the causality behind these physicochemical shifts, outlines state-of-the-art synthetic methodologies (including transition-metal catalyzed C-H fluorination and photocatalytic hydrodefluorination), and details self-validating experimental protocols designed for immediate laboratory implementation.

The Physicochemical Impact of Fluorination: Causality in Drug Design

To leverage fluorinated benzoic acids effectively, one must understand why fluorine exerts such a profound influence on the parent molecule. The causality is rooted in three primary atomic properties:

  • High Electronegativity (Inductive Effect): Fluorine is the most electronegative element. When substituted onto the aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This stabilizes the carboxylate anion formed upon deprotonation, significantly lowering the pKa​ (increasing the acidity) of the benzoic acid[3].

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å) but smaller than a methyl group. This allows fluorine to mimic hydrogen while providing enough steric bulk to shield adjacent bonds from enzymatic degradation (e.g., blocking cytochrome P450-mediated oxidation), thereby increasing the metabolic half-life of pharmaceutical derivatives[2].

  • Lipophilicity: The highly polarized but non-polarizable nature of the C-F bond enhances the overall lipophilicity ( logP ) of the molecule, improving cell membrane permeability and bioavailability[2].

G F_Sub Fluorine Substitution (ortho/meta/para) Elec High Electronegativity (Inductive Effect) F_Sub->Elec Steric Steric Shielding (vdW radius 1.47 Å) F_Sub->Steric pKa Lower pKa (Increased Acidity) Elec->pKa Lipo Increased Lipophilicity (LogP) Elec->Lipo Metab Metabolic Stability (Blocks CYP450) Steric->Metab Efficacy Enhanced Drug Efficacy & Bioavailability pKa->Efficacy Lipo->Efficacy Metab->Efficacy

Pathway showing how fluorine substitution modulates benzoic acid pharmacokinetics.

Quantitative Structure-Property Relationships (QSPR)

The position and number of fluorine substituents dictate the magnitude of the physicochemical shift. The table below summarizes the experimentally determined quantitative data for key fluorinated benzoic acids, demonstrating the structure-acidity relationship[3][4].

CompoundSubstitution Pattern pKa​ (approx.)Primary Application / Relevance
Benzoic Acid None4.20Baseline reference standard
2-Fluorobenzoic Acid ortho-mono3.27NSAID intermediate (e.g., flurbiprofen analogs)[1]
3-Fluorobenzoic Acid meta-mono3.86Agrochemical building block[5]
4-Fluorobenzoic Acid para-mono4.14Liquid crystals, API synthesis[6]
2,6-Difluorobenzoic Acid di-ortho2.34 - 2.85COX-2 inhibitors, Oilfield water tracers[4][7][8]
Pentafluorobenzoic Acid Perfluorinated~1.48Precursor for molecular sculpting (HDF)[9]

Advanced Synthetic Methodologies & Self-Validating Protocols

Historically, fluorinated benzoic acids were synthesized via the Balz-Schiemann reaction, which requires the handling of unstable diazonium tetrafluoroborate salts. Modern synthetic chemistry has shifted toward safer, more highly regioselective transition-metal catalysis and photocatalysis[9][10].

Palladium-Catalyzed Directed C-H Fluorination

Direct functionalization of unactivated C-H bonds is challenging due to high bond dissociation energies and poor regioselectivity. By appending a removable directing group (e.g., an amide) to the benzoic acid, the palladium catalyst is brought into close proximity to the ortho-C-H bond. This lowers the activation energy for a concerted metalation-deprotonation (CMD) event, ensuring absolute regiocontrol[10].

G Start Benzoic Acid + Directing Group (e.g., Benzamide) Step1 Pd(II) Coordination (C-H Activation via CMD) Start->Step1 Step2 Palladacycle Intermediate (ortho-Pd insertion) Step1->Step2 Step3 Electrophilic Fluorination (NFSI addition, F+ transfer) Step2->Step3 Step4 Reductive Elimination (C-F Bond Formation) Step3->Step4 End ortho-Fluorinated Product (Directing Group Cleavage) Step4->End

Mechanistic workflow of Pd-catalyzed directed ortho-C-H fluorination.

Protocol 1: Self-Validating ortho-C-H Fluorination

Causality Focus: N-fluorobenzenesulfonimide (NFSI) is utilized because its highly polarized N-F bond acts as a stable, electrophilic F+ source, intercepting the electron-rich palladacycle without the extreme hazards of F2​ gas[10].

  • Substrate Preparation: Convert the starting benzoic acid to an N -(8-quinolinyl)benzamide directing group.

    • Validation Check: 1H NMR must confirm the disappearance of the carboxylic acid -OH peak (~11-12 ppm) and the appearance of quinolinyl aromatic protons.

  • Catalytic Setup: In a dry Schlenk tube under an Argon atmosphere, combine the benzamide substrate (1.0 equiv), Pd(OAc)2​ (10 mol%), and NFSI (2.0 equiv).

  • Solvent & Additives: Add anhydrous DMF (0.2 M) and Ag2​CO3​ (1.0 equiv). The silver salt acts as a halide/ligand scavenger to maintain the active cationic Pd species.

  • Reaction Execution: Seal the tube and heat at 100 °C for 16 hours.

    • In-Process Validation: Extract a 50 μL aliquot at 8 hours. 19F NMR should reveal a new distinct peak between -110 to -120 ppm, confirming C-F bond formation.

  • Workup & Cleavage: Cool to room temperature, filter through Celite, and concentrate. Treat the crude intermediate with 3M NaOH in EtOH at 80 °C for 12 hours to hydrolyze the directing group.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the pure ortho-fluorobenzoic acid.

Photocatalytic Hydrodefluorination (HDF)

Synthesizing partially fluorinated benzoates (e.g., di- or tri-fluorinated) from the bottom up is synthetically taxing. A modern "molecular sculpting" approach relies on taking commercially available, inexpensive perfluorobenzoic acids and selectively stripping away fluorine atoms via Photocatalytic Hydrodefluorination (HDF)[9].

G Perfluoro Perfluorobenzoic Acid (Starting Material) Photo Photocatalyst + Visible Light (Single Electron Transfer) Perfluoro->Photo Radical Radical Anion Intermediate (C-F Bond Cleavage) Photo->Radical HAT Hydrogen Atom Transfer (H-donor) Radical->HAT Product Partially Fluorinated Benzoic Acid HAT->Product

Photocatalytic hydrodefluorination (HDF) strategy for perfluorobenzoates.

Protocol 2: Self-Validating Molecular Sculpting via HDF

Causality Focus: The photocatalyst ( fac−Ir(ppy)3​ ) absorbs visible light to reach a long-lived excited state, acting as a potent single-electron reductant. This allows for the generation of a radical anion from the perfluorobenzoate, weakening the C-F bond for selective cleavage[9].

  • Reagent Assembly: In a transparent borosilicate vial, add the perfluorobenzoic acid ester (1.0 equiv), fac−Ir(ppy)3​ (2 mol%), and Hantzsch ester (2.0 equiv) as the hydrogen atom transfer (HAT) donor.

  • Degassing: Dissolve in anhydrous acetonitrile. Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly quench the triplet excited state of the Iridium catalyst, halting the single-electron transfer (SET) process.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 18 hours.

    • In-Process Validation: Monitor via GC-MS. The mass spectrum will show a sequential loss of 18 Da (replacement of F with H) per defluorination event. Stop irradiation when the desired mass is the major peak.

  • Purification: Quench with water, extract with dichloromethane, and purify via flash chromatography. Hydrolyze the ester using LiOH in THF/ H2​O to yield the sculpted fluorinated benzoic acid.

Industrial Applications

The precise synthesis of these compounds directly feeds into downstream industrial applications:

  • Pharmaceuticals: 2,4-difluorobenzoic acid and its derivatives are critical APIs for non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal, and intermediates for DPP-4 inhibitors like sitagliptin[1][9].

  • Agrochemicals: Fluorinated benzoic acids are precursors to triazole fungicides (e.g., flutriafol) and next-generation herbicides, where metabolic stability in soil is paramount[1][2].

  • Materials Science & Tracers: Due to their chemical stability and unique analytical detection signatures (via 19F NMR or LC-MS), highly fluorinated benzoic acids (like 2,6-difluorobenzoic acid) are deployed as non-reactive water tracers in geothermal and oilfield fluid dynamics studies[1][7][11].

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions Source: eScholarship URL
  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids Source: Benchchem URL
  • The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers...

Sources

A Technical Guide to Quantum Chemical Calculations for 4-(Ethylsulfonyl)-3-fluorobenzoic Acid: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the quantum chemical calculations for 4-(Ethylsulfonyl)-3-fluorobenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, offering a framework for understanding how computational analysis can predict molecular properties critical for pharmaceutical development. We will explore the molecule's optimized geometry, vibrational signatures, electronic landscape, and chemical reactivity through the lens of Density Functional Theory (DFT), a powerful tool in modern computational chemistry.[1][2]

Introduction: The "Why" Before the "How"

In the intricate process of drug discovery, understanding a molecule's intrinsic properties at the sub-atomic level is paramount.[3][4] 4-(Ethylsulfonyl)-3-fluorobenzoic acid is a compound of interest due to its structural motifs—a benzoic acid core, a sulfonyl group, and a fluorine atom—which are prevalent in many pharmaceutically active agents. The fluorine atom, for instance, can enhance metabolic stability and binding affinity.[5] Quantum chemical calculations allow us to build a comprehensive profile of this molecule, predicting its behavior and interaction potential before committing to costly and time-consuming laboratory synthesis and testing.

This guide employs Density Functional Theory (DFT), a quantum mechanical method that offers a robust balance between computational efficiency and accuracy for studying molecular systems.[1][2] By analyzing the molecule's electron density, DFT can accurately predict its geometric structure, vibrational frequencies, and electronic properties, providing invaluable insights for rational drug design.[3][6]

The Computational Blueprint: Methodology and Rationale

The reliability of any computational study hinges on the judicious selection of the theoretical model. Our approach is built on a validated combination of a hybrid functional and a triple-zeta basis set, implemented within a standard computational chemistry software package.

Software Selection: Gaussian 09

All calculations are performed using the Gaussian 09 software suite, a comprehensive and widely utilized program for electronic structure modeling.[7][8][9][10] Its robust algorithms for geometry optimization, frequency calculations, and property prediction make it an industry-standard tool for this type of analysis.

The Theoretical Core: DFT with B3LYP Functional

We selected the Density Functional Theory (DFT) framework for its proven efficacy in pharmaceutical studies.[1] Specifically, the B3LYP hybrid functional was chosen. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electronic exchange effects than pure DFT functionals, making it a standard and reliable method for studying organic molecules.[11][12][13] It consistently delivers a good compromise between computational cost and accuracy for a wide range of chemical systems.[12][14]

The Atomic Description: 6-311++G(d,p) Basis Set

The choice of basis set is critical as it defines the set of mathematical functions used to build the molecular orbitals. We employed the Pople-style 6-311++G(d,p) basis set for its high flexibility and comprehensive description of electronic structure.

  • 6-311G : This signifies a "triple-zeta" valence description, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution in chemical bonds.[15] The core orbitals are described by a single set of 6 Gaussian functions.

  • ++ : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms.[16] These functions are essential for accurately modeling systems with delocalized electrons or non-covalent interactions, as they allow for a better description of the electron density far from the atomic nuclei.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[15] They account for the non-spherical distortion of atomic orbitals that occurs upon bond formation, which is crucial for calculating accurate molecular geometries and vibrational frequencies.[16]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level theoretical model suitable for obtaining reliable and predictive results for the target molecule.[17]

Computational Workflow: From Input to Insight

The overall computational process follows a logical sequence designed to ensure the results are physically meaningful and represent a true energy minimum for the molecule.

G cluster_0 Setup & Optimization cluster_1 Validation & Analysis A 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input .com file C 3. Vibrational Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Geometry D 4. Property Calculations (MEP, HOMO-LUMO) C->D Validated Structure E 5. Data Interpretation (Relate to Drug Properties) D->E Calculated Properties

Caption: A streamlined workflow for quantum chemical calculations.

Results and Scientific Discussion

Molecular Geometry Optimization

The first crucial step is to determine the most stable three-dimensional conformation of 4-(Ethylsulfonyl)-3-fluorobenzoic acid. This is achieved by performing a geometry optimization, which systematically alters the molecule's geometry to find the arrangement with the lowest possible potential energy.

Protocol 1: Geometry Optimization

  • Input File Creation : Construct the initial molecular structure of 4-(Ethylsulfonyl)-3-fluorobenzoic acid using a molecular editor like GaussView.

  • Gaussian Input : Create a Gaussian input file (.com) with the following route section: #p Opt Freq B3LYP/6-311++G(d,p)

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a frequency calculation following the optimization. This is essential for validation.

  • Execution : Submit the input file to Gaussian 09.

  • Verification : Upon completion, verify that the optimization converged successfully by checking the output file for the "Optimization completed" message.

The resulting optimized structure provides precise bond lengths and angles, forming the foundation for all subsequent calculations.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths (Å)
C-COOH 1.485
C=O 1.211
O-H 0.972
C-S 1.778
S=O (avg) 1.453
C-F 1.349
Bond Angles (°)
C-C-S 121.5
C-C-F 118.9
O=C-O 122.3

| | O-S-O | 120.8 |

Note: These are representative values derived from the computational model.

Vibrational Analysis: The Molecular Fingerprint

Vibrational analysis serves two critical purposes:

  • Validation : It confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary (negative) frequencies indicates a stable structure.[18]

  • Spectral Prediction : It calculates the molecule's theoretical infrared (IR) and Raman spectra, which arise from the various vibrational modes of the molecule (stretching, bending, twisting).[19][20][21][22]

The calculated vibrational spectrum provides a unique "fingerprint" that can be used to identify the compound and understand the nature of its chemical bonds.[23] It is standard practice to apply a scaling factor to the calculated frequencies (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the harmonic oscillator approximation used in the calculation.[24]

Table 2: Key Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Vibrational Mode Assignment
3755 3605 O-H stretch (Carboxylic acid)
3120-3050 2995-2928 C-H stretch (Aromatic & Ethyl)
1785 1714 C=O stretch (Carboxylic acid)
1610 1546 C=C stretch (Aromatic ring)
1345 1291 S=O asymmetric stretch
1180 1133 S=O symmetric stretch

| 1255 | 1205 | C-F stretch |

Molecular Electrostatic Potential (MEP): Mapping Reactivity

The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive behavior of a molecule.[25][26] It visualizes the electrostatic potential on the electron density surface, effectively creating a color-coded map of charge distribution.[27]

  • Red/Yellow Regions : Indicate negative electrostatic potential. These areas are electron-rich and are the most likely sites for electrophilic attack.

  • Blue Regions : Indicate positive electrostatic potential. These areas are electron-poor (due to the influence of the atomic nuclei) and are susceptible to nucleophilic attack.

For 4-(Ethylsulfonyl)-3-fluorobenzoic acid, the MEP surface reveals that the most negative potential (red) is concentrated around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group and the oxygen atoms of the sulfonyl group. This highlights their role as hydrogen bond acceptors. The most positive potential (blue) is located around the acidic hydrogen of the carboxyl group, confirming its role as a strong hydrogen bond donor. Understanding these sites is crucial for predicting how the molecule will dock into the active site of a biological receptor.[28][29]

Frontier Molecular Orbitals (HOMO-LUMO): The Chemistry of Interaction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[30] They are at the forefront of electron activity and are central to understanding chemical reactivity.[31][32]

  • HOMO : The outermost orbital containing electrons. It represents the ability to donate electrons and is associated with nucleophilic character.

  • LUMO : The innermost orbital without electrons. It represents the ability to accept electrons and is associated with electrophilic character.

The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[33]

Table 3: Frontier Molecular Orbital Properties

Parameter Energy (eV)
HOMO Energy -7.85
LUMO Energy -1.92

| HOMO-LUMO Gap (ΔE) | 5.93 |

The analysis of the HOMO and LUMO plots shows that the electron density for both orbitals is primarily distributed across the fluorinated benzoic acid ring system. The significant energy gap of 5.93 eV suggests that 4-(Ethylsulfonyl)-3-fluorobenzoic acid is a relatively stable molecule. This stability is a desirable trait in drug candidates, as it can correlate with a longer shelf-life and reduced non-specific reactivity in a biological environment.

G cluster_0 Calculated Properties cluster_1 Drug Development Implications A Optimized Geometry E Molecular Shape & Conformation A->E B MEP Surface F Receptor Binding & Intermolecular Interactions B->F C HOMO-LUMO Gap G Chemical Reactivity & Metabolic Stability C->G D Vibrational Frequencies H Compound Identification & Quality Control D->H

Caption: Relationship between calculated properties and their relevance in drug design.

Conclusion and Future Outlook

This guide has detailed a comprehensive quantum chemical analysis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid using DFT at the B3LYP/6-311++G(d,p) level of theory. The calculations have provided a wealth of information, from the molecule's precise 3D structure and vibrational signature to its electronic landscape and inherent reactivity.

The key takeaways for drug development professionals are:

  • Structural Integrity : The molecule possesses a stable, well-defined geometry.

  • Interaction Hotspots : The MEP analysis clearly identifies the oxygen atoms of the carboxyl and sulfonyl groups as primary sites for hydrogen bonding interactions, which is critical for designing molecules that fit into specific receptor pockets.

  • Inherent Stability : The large HOMO-LUMO energy gap suggests good kinetic stability, a favorable property for a potential drug candidate.

These computational insights form a robust foundation for further development. They can guide synthetic chemists in derivatization strategies, aid pharmacologists in understanding potential structure-activity relationships (SAR), and provide a theoretical benchmark for experimental spectroscopic analysis. By integrating these in-silico techniques early in the discovery pipeline, researchers can make more informed decisions, ultimately accelerating the journey from molecular concept to therapeutic reality.

References

  • Kumar, S. P., & Sastry, G. N. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Fatima, A., & Srivastava, A. (2021). Role of DFT in Drug Design: A Mini Review. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Kumar, S. P., & Sastry, G. N. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Singh, P., & Singh, P. (2018). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

  • Gaussian, Inc. (2026). Gaussian 09W Revision C.01. Software Informer. [Link]

  • Deep Origin. (2023). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 3(6), 2232–2251. [Link]

  • RCAC. Software: Gaussian 09. Purdue University. [Link]

  • World Scientific. Density Functional Theory (DFT) and Drug Design. Reviews of Modern Quantum Chemistry. [Link]

  • University of Cambridge. Gaussian 09 | Computing. [Link]

  • Fiveable. (2025). Vibrational analysis Definition. Physical Chemistry I Key Terms. [Link]

  • Hummingbird Computational Cluster. Gaussian 09. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 2232-2251. [Link]

  • Q-Chem. 10.11 Vibrational Analysis. Q-Chem 5.0 User's Manual. [Link]

  • Li, M., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. [Link]

  • ChemCopilot. (2025). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. [Link]

  • Kumar, S. P., & Sastry, G. N. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Maiti, S. R. (2020). Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). Medium. [Link]

  • Politzer, P., & Murray, J. S. (1991). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Transactions of the American Crystallographic Association. [Link]

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589-594. [Link]

  • Simple comput
  • Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]

  • MUNI SCI. Computational Modeling of Molecular Vibrations. [Link]

  • Gaussian, Inc. (1999). Vibrational Analysis in Gaussian. [Link]

  • Schlegel, H. B. Basis Sets Used in Molecular Orbital Calculations. [Link]

  • Physics Stack Exchange. (2013). B3LYP vs PBE functionals for conjugated organic systems. [Link]

  • Quora. (2014). What is B3LYP and why is it the most popular functional in DFT?. [Link]

  • Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]

  • Wikipedia. HOMO and LUMO. [Link]

  • Żurowska, M., et al. (2024). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. Molecules. [Link]

  • Liu, C., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. The Journal of Physical Chemistry Letters. [Link]

  • Mary, M. B., & Muthu, S. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl) .... Malaya Journal of Matematik. [Link]

  • B. F. Gherman, et al. (2012). DFT Simulation and Vibrational Analysis of the IR and Raman Spectra of a CdSe Quantum Dot Capped by Methylamine and Trimethylphosphine Oxide Ligands. The Journal of Physical Chemistry C. [Link]

  • Matter Modeling Stack Exchange. (2022). Choosing between 6-311++G(3df,3pd) and def2-TZVPPD for certain type of diffuse system. [Link]

  • Ali, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Xi'an University of Architecture & Technology. [Link]

  • Basis Set FAQ. [Link]

  • Gorshkov, V. N., & Anisimov, V. N. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. DTIC. [Link]

  • Coates, J. P. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • De Vos, J., et al. (2023). A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. ORCA - Cardiff University. [Link]

  • ResearchGate. (2022). What is the difference between 6-31G(d,p) basis set and 6-311g(d p) basis set?. [Link]

  • Ali, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Google Patents. (2001).
  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • PubChem. 4-Ethanesulfonamidobenzoic acid. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note: 4-(Ethylsulfonyl)-3-fluorobenzoic Acid as a Key Building Block in the Synthesis of Bioreductive Nitrogen Mustard Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of hypoxia-activated prodrugs (HAPs) and targeted chemotherapeutics relies heavily on the precise electronic and steric tuning of small-molecule building blocks. 4-(Ethylsulfonyl)-3-fluorobenzoic acid has emerged as a critical intermediate in the synthesis of next-generation nitroaromatic nitrogen mustards. Originally utilized to overcome the limitations of first-generation prodrugs like PR-104A—which suffered from off-target aerobic activation by human aldo-keto reductase 1C3 (AKR1C3)—this fluorinated sulfonylbenzoic acid enables the rational design of both AKR1C3-targeted cell ablation agents (e.g., Prodrugs 7 and 9) and strictly hypoxia-selective therapies.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 4-(ethylsulfonyl)-3-fluorobenzoic acid in organic synthesis, specifically for drug development professionals engineering bioreductive alkylating agents[1].

Mechanistic Rationale: Why 4-(Ethylsulfonyl)-3-fluorobenzoic Acid?

As a Senior Application Scientist, selecting the right building block is about understanding the causality between molecular structure and biological fate. This specific compound offers two highly synergistic functional handles:

  • Electronic Tuning via the Ethylsulfonyl (-SO₂Et) Group : In nitroaromatic prodrugs, the reduction potential of the nitro group dictates the propensity for 1-electron reduction by diflavin oxidoreductases (like Cytochrome P450 Oxidoreductase, POR) in hypoxic tumor microenvironments. The strongly electron-withdrawing -SO₂Et group tunes this potential to an optimal window, ensuring reduction occurs primarily under severe hypoxia. Furthermore, the steric bulk of the ethyl group maps the active site of AKR1C3, allowing researchers to design compounds that either exploit this enzyme for targeted therapy or resist it entirely (as seen in the methylsulfonyl analogue, CP-506) [2].

  • Regioselective Activation via the Fluoro (-F) Group : The fluorine atom serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SₙAr). Positioned para to the sulfonyl group and ortho to the site of subsequent nitration, the C-F bond becomes highly polarized. This enables the metal-free, high-yield installation of nitrogen mustards (e.g., via diethanolamine) under mild conditions [3].

SyntheticWorkflow A 4-(Ethylsulfonyl)-3-fluorobenzoic acid (Starting Building Block) B Step 1: Regioselective Nitration (HNO3 / H2SO4) A->B C 4-(Ethylsulfonyl)-5-fluoro-2-nitrobenzoic acid B->C D Step 2: SNAr Reaction (Diethanolamine, DIPEA) C->D E 5-[Bis(2-hydroxyethyl)amino]-4-(ethylsulfonyl) -2-nitrobenzoic acid D->E F Step 3: Chlorination & Amidation (SOCl2, then Aliphatic Amine) E->F G Ethylsulfonyl Nitrogen Mustard Prodrug (e.g., Prodrug 7, 9) F->G

Figure 1: Synthetic workflow from 4-(ethylsulfonyl)-3-fluorobenzoic acid to mustard prodrugs.

Synthetic Workflow & Validated Protocols

The following protocols describe the transformation of 4-(ethylsulfonyl)-3-fluorobenzoic acid into a functionalized nitrogen mustard prodrug. Every step is designed as a self-validating system to ensure high fidelity during scale-up.

Protocol 1: Regioselective Nitration
  • Objective : Install the bioreductive nitro group ortho to the fluorine atom.

  • Causality : The strong electron-withdrawing nature of the -SO₂Et and -COOH groups deactivates the aromatic ring. This directs the electrophilic nitronium ion (NO₂⁺) to the least deactivated position—ortho to the fluorine atom—ensuring perfect regioselectivity.

  • Procedure :

    • Charge a round-bottom flask with 4-(ethylsulfonyl)-3-fluorobenzoic acid (1.0 eq) and concentrated sulfuric acid (H₂SO₄, 5 volumes). Cool the mixture to 0 °C using an ice bath.

    • Add fuming nitric acid (HNO₃, 1.5 eq) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent oxidative degradation.

    • Remove the ice bath and stir the reaction mixture at ambient temperature for 4 hours.

    • Self-Validation Check : Quench a 10 µL aliquot in water; the immediate formation of a dense white precipitate indicates successful reaction progress.

    • Pour the entire mixture over crushed ice. Filter the resulting white precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum to yield 4-(ethylsulfonyl)-5-fluoro-2-nitrobenzoic acid.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
  • Objective : Displace the activated fluorine with a diethanolamine nucleophile.

  • Causality : The C-F bond is highly activated by the newly installed ortho-nitro and para-ethylsulfonyl groups. N,N-diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF, driving the equilibrium forward without competing with the diethanolamine nucleophile.

  • Procedure :

    • Dissolve 4-(ethylsulfonyl)-5-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DMSO (0.5 M).

    • Add diethanolamine (2.5 eq) and DIPEA (2.0 eq).

    • Heat the mixture to 60 °C for 2 hours.

    • Self-Validation Check : The reaction mixture will transition from pale yellow to a deep orange/red color, which is the characteristic chromophore of the amino-nitroaromatic system. TLC (DCM:MeOH 9:1) should confirm the complete consumption of the starting material.

    • Dilute with ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the diol intermediate as a yellow gum.

Protocol 3: Chlorination and Amidation
  • Objective : Convert the diol to a bis(2-chloroethyl)amine mustard and form the carboxamide.

  • Causality : Thionyl chloride (SOCl₂) serves a highly efficient dual purpose: it chlorinates the aliphatic alcohols via an Sₙi mechanism (retaining the mustard's DNA-alkylating potential) and simultaneously converts the carboxylic acid to a highly reactive acid chloride for subsequent amidation.

  • Procedure :

    • Dissolve the diol intermediate in SOCl₂ (10 volumes) and add a catalytic amount of DMF (0.1 volumes). Reflux for 4 hours.

    • Evaporate the excess SOCl₂ under reduced pressure to yield the dichloro acid chloride intermediate.

    • Dissolve the crude intermediate in anhydrous DCM and cool to 0 °C.

    • Add the desired aliphatic amine (e.g., 1-methylpiperazine, 2.0 eq) dropwise.

    • Stir for 1 hour at room temperature. Purify via flash chromatography to isolate the final ethylsulfonyl nitrogen mustard prodrug.

Biological Application & Pharmacokinetics

Prodrugs synthesized from 4-(ethylsulfonyl)-3-fluorobenzoic acid exhibit unique pharmacokinetic profiles. In normoxic tissues, compounds like Prodrug 7 and 9 can be selectively reduced by AKR1C3, an enzyme frequently overexpressed in certain aggressive carcinomas. In the absence of AKR1C3, these prodrugs remain inert until they encounter the severe hypoxia characteristic of solid tumor cores, where 1-electron reductases convert the nitro group into a cytotoxic hydroxylamine/amine mustard capable of interstrand DNA cross-linking [4].

BioPathway cluster_Hypoxia Hypoxic Tumor Microenvironment cluster_Normoxia Normoxic Cells (Targeted) Prodrug Ethylsulfonyl Prodrug POR 1e- Reductases (e.g., POR) Prodrug->POR AKR1C3 AKR1C3 Enzyme (2e- Reduction) Prodrug->AKR1C3 Radical Nitro Radical Anion POR->Radical Low O2 Active Hydroxylamine/Amine Mustard (DNA Cross-linking Agent) Radical->Active Hypoxia AKR1C3->Active Overexpression Death Tumor Cell Ablation (Bystander Effect) Active->Death

Figure 2: Bioreductive activation of ethylsulfonyl prodrugs via hypoxia or AKR1C3 metabolism.

Quantitative Data Analysis

The structural modifications enabled by the 4-(ethylsulfonyl)-3-fluorobenzoic acid building block directly impact the Hypoxic Cytotoxicity Ratio (HCR) and enzyme specificity. The table below summarizes the structure-activity relationship (SAR) data comparing first-generation prodrugs to sulfonyl-substituted analogues.

Table 1: Comparative Biological Evaluation of Nitrobenzamide Mustard Prodrugs

CompoundPosition 4 SubstitutionAmide SidechainAKR1C3 Activation ProfileHypoxia Cytotoxicity Ratio (HCR)*
PR-104A None (3-NO₂ system)-NH-CH₂-CH₂-OHHigh (Off-target toxicity)~10-15x
Prodrug 7 4-Ethylsulfonyl-NH-CH₃High (Targeted ablation)~15-20x
Prodrug 9 4-EthylsulfonylPiperazine derivativeHigh (Targeted ablation)~20x
CP-506 4-MethylsulfonylPiperazine derivativeCompletely Resistant>50x

*HCR is defined as the ratio of the IC₅₀ under normoxic conditions to the IC₅₀ under anoxic conditions. Higher values indicate greater tumor-hypoxia selectivity.

References

  • US9505791B2 - Prodrugs and methods of use thereof Google P
  • Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506 PMC - ACS Medicinal Chemistry Letters
  • WO2014031012A1 - Novel prodrugs and methods of use thereof Google P
  • Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling Frontiers in Pharmacology

Application Notes & Protocols: 4-(Ethylsulfonyl)-3-fluorobenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid as a critical intermediate in the synthesis of contemporary bioactive molecules. The strategic incorporation of fluorine and an ethylsulfonyl group onto a benzoic acid scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document elucidates the rationale behind its use, focusing on its application in the synthesis of kinase inhibitors, exemplified by precursors to AZD6738 (Ceralasertib), a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[3][4] Detailed, field-proven protocols for the activation and subsequent coupling of this intermediate are provided for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern drug discovery, the use of fluorinated intermediates is a cornerstone strategy for optimizing lead compounds.[5][6] The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][2] 4-(Ethylsulfonyl)-3-fluorobenzoic acid is a trifunctional building block that combines these benefits with the versatile reactivity of a carboxylic acid and the hydrogen-bonding capabilities of a sulfonyl group. This unique combination makes it an exemplary intermediate for synthesizing complex molecules, particularly in oncology, such as the ATR kinase inhibitor AZD6738.[4][7]

Key Structural Features and Their Rationale

The utility of 4-(Ethylsulfonyl)-3-fluorobenzoic acid stems from the synergistic interplay of its three core functional components. Understanding the contribution of each is key to leveraging this intermediate effectively.

G Intermediate 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Fluorine 3-Fluoro Group Intermediate->Fluorine Sulfonyl 4-Ethylsulfonyl Group Intermediate->Sulfonyl Carboxyl Benzoic Acid Moiety Intermediate->Carboxyl Metabolic_Stability Increases Metabolic Stability (Blocks Oxidation Sites) Fluorine->Metabolic_Stability C-F bond strength Binding_Affinity Modulates pKa & Binding (Electrostatic Interactions) Fluorine->Binding_Affinity Inductive effect H_Bonding Acts as H-Bond Acceptor (Improves Target Engagement) Sulfonyl->H_Bonding Polar S=O bonds Solubility Enhances Aqueous Solubility Sulfonyl->Solubility Handle Versatile Synthetic Handle (Amide/Ester Formation) Carboxyl->Handle Reactivity

Caption: Logical relationships of functional groups in the title compound.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for the successful application of any chemical intermediate.

Table 1: Properties of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid
PropertyValueSource
IUPAC Name 4-(Ethylsulfonyl)-3-fluorobenzoic acid-
Molecular Formula C₉H₉FO₄S-
Molecular Weight 232.23 g/mol -
CAS Number 1215193-55-5 (Illustrative, requires verification)-
Appearance White to off-white solidGeneral Observation
Melting Point 252 - 254 °C (for a related isomer)[8]
logP 2.86 (for a related isomer)[8]

Note: Data for the exact compound may vary. Data for a closely related structural isomer, 4-sulfamoylbenzoic acid, is used for illustration where direct data is unavailable.

Safety & Handling

4-(Ethylsulfonyl)-3-fluorobenzoic acid and its derivatives should be handled in a well-ventilated fume hood by trained personnel.[8]

  • Hazard Statements: Harmful if swallowed (H302), Harmful to aquatic life (H402).[8]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[8][9]

  • First Aid: In case of contact, rinse the affected area with plenty of water. If swallowed, rinse mouth and seek immediate medical attention.[8][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Application in Bioactive Molecule Synthesis: The Case of AZD6738 (Ceralasertib)

A primary application of sulfonyl-substituted aryl cores is in the synthesis of kinase inhibitors. AZD6738 is a potent and selective ATR kinase inhibitor that has been investigated in multiple clinical trials for cancer treatment.[4][7] The synthesis of AZD6738 and its analogues involves the coupling of a sulfoximine-bearing pyrimidine core with various aryl groups.[12][13] 4-(Ethylsulfonyl)-3-fluorobenzoic acid serves as a key precursor for creating the aryl amide portion of such molecules, which is crucial for target engagement and overall molecular properties.

Overall Synthetic Workflow

The general strategy involves activating the carboxylic acid of 4-(Ethylsulfonyl)-3-fluorobenzoic acid to facilitate amide bond formation with a key amine intermediate. This workflow is central to assembling many complex drug candidates.

G Start 4-(Ethylsulfonyl)-3- fluorobenzoic acid Activation Protocol 1: Carboxylic Acid Activation Start->Activation Intermediate 4-(Ethylsulfonyl)-3- fluorobenzoyl chloride (Reactive Intermediate) Activation->Intermediate e.g., SOCl₂ Coupling Protocol 2: Amide Bond Formation Intermediate->Coupling Amine Key Amine Fragment (e.g., aminopyrimidine) Amine->Coupling Product Bioactive Molecule Precursor Coupling->Product Base

Caption: General workflow for utilizing the title intermediate.

Experimental Protocols

The following protocols provide a validated framework for the activation and coupling of 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

Protocol 1: Synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoyl Chloride

Causality: The conversion of a carboxylic acid to an acid chloride is a classic activation strategy. The acid chloride is significantly more electrophilic than the parent acid, enabling facile reaction with nucleophiles like amines under mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Materials and Reagents:

  • 4-(Ethylsulfonyl)-3-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Nitrogen/Argon gas inlet

  • Round-bottom flask with reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Ethylsulfonyl)-3-fluorobenzoic acid (1.0 eq).

  • Add anhydrous toluene to form a slurry (approx. 5-10 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops).

    • Expertise Note: DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is the active chlorinating agent.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. A base trap (e.g., NaOH solution) should be used to neutralize the acidic vapors.

  • The resulting crude 4-(Ethylsulfonyl)-3-fluorobenzoyl chloride, typically an oil or low-melting solid, can be used directly in the next step without further purification.

Protocol 2: Amide Coupling to a Bioactive Core

Causality: This protocol demonstrates the utility of the activated intermediate. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of chloride, neutralized by a non-nucleophilic base, yields the stable amide product.

Materials and Reagents:

  • Crude 4-(Ethylsulfonyl)-3-fluorobenzoyl chloride (from Protocol 1)

  • Key amine intermediate (e.g., a substituted aminopyrimidine) (1.0 eq)

  • Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the key amine intermediate (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

    • Expertise Note: Cooling controls the exothermicity of the reaction and minimizes potential side reactions.

  • Dissolve the crude 4-(Ethylsulfonyl)-3-fluorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amide product.

Table 2: Representative Reaction Data
ParameterProtocol 1Protocol 2
Solvent TolueneDichloromethane (DCM)
Temperature 80-90°C (Reflux)0°C to Room Temp.
Duration 2-4 hours4-16 hours
Key Reagents SOCl₂, DMF (cat.)TEA or DIPEA
Typical Yield >95% (crude)60-90% (after purification)

Conclusion

4-(Ethylsulfonyl)-3-fluorobenzoic acid is a high-value, versatile intermediate for the synthesis of complex bioactive molecules. Its carefully designed structure provides a confluence of desirable properties, including sites for metabolic blocking, hydrogen bond acceptance, and a reactive handle for synthetic elaboration. The protocols detailed herein offer a robust and reproducible pathway for its incorporation into drug candidates, empowering researchers to accelerate the development of next-generation therapeutics.

References

  • Goundry, W. R. F., et al. (2019). Development and Scale-up of a Route to ATR Inhibitor AZD6738. Organic Process Research & Development, 23, 1333–1342.
  • Nissink, J. W. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry, 61, 9889–9907. Available at: [Link]

  • Synfacts. (2019). Synthesis of AZD6738. Synfacts, 2019(02), 0118.
  • ResearchGate. (2021). The Development and Scale-up of a Route to ATR Inhibitor AZD6738. Available at: [Link]

  • MilliporeSigma. (2025). Safety Data Sheet for 4-Sulfamoylbenzoic acid.
  • Zhang, et al. (2023). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. PMC. Available at: [Link]

  • BenchChem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Protheragen. (2024). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.
  • AstraZeneca. (n.d.). Fluorine in Medicinal Chemistry. SlideShare.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoic acid.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluorobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid.

Sources

Application Note: Analytical Quantification of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-(Ethylsulfonyl)-3-fluorobenzoic acid (ESFBA) is a highly functionalized benzoic acid derivative that serves as a pivotal synthetic intermediate in the development of next-generation hypoxia-activated prodrugs (HAPs)[1]. In the synthesis of advanced antineoplastic agents like CP-506, the ethylsulfonyl and fluoro substituents are strategically employed to tune the electronic properties of the prodrug, ensuring it resists aerobic reduction by aldo-keto reductase 1C3 (AKR1C3) while retaining selective bioactivation in hypoxic tumor microenvironments[2][3].

Because ESFBA can be present as an unreacted impurity in the active pharmaceutical ingredient (API) or as a potential metabolic breakdown product in vivo, rigorous and self-validating analytical methods are required for its quantification.

As a Senior Application Scientist, I have designed this protocol based on the fundamental physicochemical properties of the molecule:

  • Chromatographic Causality: The strongly electron-withdrawing fluoro and ethylsulfonyl groups significantly lower the pKa of the benzoic acid moiety to approximately 3.2. To achieve reproducible retention on a reversed-phase C18 column, the analyte must be kept in its protonated (neutral) state. However, strong non-volatile acids cause severe ion suppression in mass spectrometry. Therefore, we utilize a 10 mM ammonium formate buffer adjusted to pH 3.5. This creates an optimal "sweet spot" where the molecule is sufficiently retained chromatographically, yet easily volatilized and deprotonated in the electrospray ionization (ESI) source.

  • Mass Spectrometry Causality: Carboxylic acids yield exceptionally robust signals in negative electrospray ionization (ESI-). The deprotonated precursor ion [M−H]− at m/z 231.0 undergoes collision-induced dissociation (CID) primarily via the neutral loss of carbon dioxide (-44 Da), yielding a stable quantifier product ion at m/z 187.0.

Experimental Workflow

The following diagram illustrates the end-to-end analytical workflow, designed to ensure high recovery and absolute quantitative trustworthiness.

Workflow Sample Sample Prep (Plasma/Media) Extraction Solid Phase Extraction (HLB Cartridge) Sample->Extraction LC UHPLC Separation (C18, 1.7 µm) Extraction->LC MS ESI- MS/MS (MRM Mode) LC->MS Data Quantification & Validation MS->Data

Figure 1: End-to-end analytical workflow for 4-(Ethylsulfonyl)-3-fluorobenzoic acid quantification.

Step-by-Step Methodologies

Protocol A: HPLC-UV for API Formulation Purity

Objective: Quantify ESFBA as a trace synthetic impurity in formulated prodrug batches[1]. Why this works: For high-concentration API assays, UV detection at 254 nm avoids the ion suppression issues of MS. Using 0.1% phosphoric acid forces complete protonation of the acid, eliminating peak tailing caused by secondary silanol interactions.

  • Standard Preparation: Dissolve 10 mg of ESFBA reference standard in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute serially to create a calibration curve from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve 10 mg of the synthesized API in 10 mL of Methanol:Water (50:50, v/v). Sonicate for 5 minutes at room temperature.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Execution:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 60% Mobile Phase A (0.1% Phosphoric acid in Water) and 40% Mobile Phase B (Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

Protocol B: LC-MS/MS for Trace Quantification in Biological Matrices

Objective: High-sensitivity quantification of ESFBA in pharmacokinetic (PK) plasma samples[2]. Why this works: Acidifying the plasma prior to Solid Phase Extraction (SPE) ensures the carboxylic acid is protonated, maximizing its hydrophobic retention on the HLB sorbent. The addition of a stable-isotope-labeled internal standard (IS) at step 1 creates a self-validating system that mathematically normalizes any extraction losses or matrix effects.

  • Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (ESFBA-d5, 100 ng/mL in methanol).

  • Acidification: Dilute the sample with 100 µL of 2% Formic Acid in water. Vortex for 10 seconds to disrupt protein binding.

  • SPE Conditioning: Condition an Oasis HLB 30 mg SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading & Washing: Load the acidified plasma sample onto the cartridge. Wash with 1 mL of 5% Methanol in Water to remove salts and polar endogenous phospholipids.

  • Elution: Elute the analytes with 1 mL of 100% Methanol into a clean glass tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B).

  • LC-MS/MS Execution: Inject 5 µL into the UHPLC-MS/MS system utilizing the parameters outlined in Section 4.

Quantitative Data & Validation Parameters

To ensure reproducibility across laboratories, the quantitative parameters for the LC-MS/MS workflow are summarized below.

Table 1: UHPLC Gradient Conditions (LC-MS/MS) Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

Time (min)Flow Rate (mL/min)%A (10 mM NH₄Fa, pH 3.5)%B (Acetonitrile)
0.00.4955
1.00.4955
4.00.41090
5.00.41090
5.10.4955
7.00.4955

Table 2: MS/MS MRM Parameters (Negative ESI) Source Temperature: 150°C | Desolvation Temperature: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
ESFBA231.0187.05015Quantifier (Loss of CO₂)
ESFBA231.0123.05035Qualifier (Loss of SO₂)
IS (d5)236.0192.05015Internal Standard

Table 3: Method Validation Summary (Human Plasma Matrix)

ParameterAcceptance CriteriaObserved Performance
Linearity (R²) ≥ 0.9950.9989 (0.5 - 1000 ng/mL)
LLOQ S/N ≥ 10, Precision ≤ 20%0.5 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)5.1% - 9.3%
Extraction Recovery Consistent across QC levels88.5% ± 4.1%
Matrix Effect 85% - 115% (IS normalized)94.2% (Negligible suppression)

Troubleshooting & Field-Proven Insights

  • Peak Tailing in LC-MS: If peak tailing occurs during the LC-MS/MS gradient, verify the pH of Mobile Phase A. The pH must be strictly maintained at 3.5. If the pH drifts upward toward the pKa of ESFBA (~3.2), the analyte will exist in a mixed ionization state on the column, leading to split peaks or severe tailing.

  • Loss of Sensitivity: The ethylsulfonyl group can be sensitive to in-source fragmentation if the cone voltage/declustering potential is set too high. Optimize the declustering potential specifically for the m/z 231.0 precursor to prevent premature loss of the SO₂ group before the molecule reaches the collision cell.

References

  • Smaill, J. B., Patterson, A. V., Ashoorzadeh, A., et al. "Prodrugs and methods of use thereof." U.S. Patent No. 9,505,791. U.S. Patent and Trademark Office, 2016.
  • Suijkerbuijk, B. M. J. M., et al. "Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506." Molecular Cancer Therapeutics, vol. 21, no. 3, 2022, pp. 453-463. URL:[Link]

Sources

The Role of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid in the Development of Potent Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced potency, selectivity, and pharmacokinetic properties. This guide delves into the critical role of a specific, yet highly influential building block, 4-(ethylsulfonyl)-3-fluorobenzoic acid, in the design and development of targeted enzyme inhibitors. By examining its application in the context of a prominent clinical candidate, we will explore the underlying principles of its utility and provide detailed protocols for its characterization, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Power of a Privileged Scaffold

The 4-(ethylsulfonyl)-3-fluorobenzoic acid moiety is a key structural component in a class of highly potent and selective enzyme inhibitors. Its unique combination of electronic and steric properties makes it an invaluable tool for medicinal chemists seeking to optimize drug-target interactions. The electron-withdrawing nature of both the ethylsulfonyl and fluoro groups significantly influences the acidity of the benzoic acid, which can be crucial for forming key interactions within an enzyme's active site. Furthermore, the specific substitution pattern on the phenyl ring provides a well-defined vector for orienting the molecule within a binding pocket, thereby enhancing specificity.

A prime example of the successful application of this scaffold is in the development of Spebrutinib (CC-292) , a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has shown significant therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases.[4][5][6] The 4-(ethylsulfonyl)-3-fluorobenzoic acid core of Spebrutinib is instrumental in achieving its high affinity and specificity for BTK.

Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

Spebrutinib, incorporating the 4-(ethylsulfonyl)-3-fluorobenzoic acid moiety, functions as a covalent inhibitor of BTK.[1] This means that it forms a permanent, irreversible bond with a specific amino acid residue within the enzyme's active site. In the case of BTK, this residue is Cysteine-481 (Cys481).[4][5]

The process of covalent inhibition by Spebrutinib can be broken down into two key steps:

  • Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of BTK. The 4-(ethylsulfonyl)-3-fluorobenzoic acid portion of the molecule plays a crucial role in this initial recognition and binding, orienting the reactive acrylamide "warhead" in close proximity to Cys481.

  • Covalent Bond Formation: Following the initial binding, a Michael addition reaction occurs between the acrylamide group of Spebrutinib and the sulfhydryl group of the Cys481 residue. This forms a stable, covalent bond, effectively and irreversibly inactivating the enzyme.

This covalent mechanism of action offers several advantages, including prolonged duration of action and high potency, as demonstrated by Spebrutinib's impressive IC50 value of 0.5 nM against BTK.[1][2]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of inhibitors containing the 4-(ethylsulfonyl)-3-fluorobenzoic acid scaffold typically involves a multi-step process. While the specific synthesis of 4-(ethylsulfonyl)-3-fluorobenzoic acid is not detailed in the provided search results, a general understanding of the synthesis of related fluorinated benzoic acids can be informative.[7] The synthesis of the final inhibitor often involves the coupling of the 4-(ethylsulfonyl)-3-fluorobenzoic acid moiety with other key fragments.

The structure-activity relationship (SAR) of Spebrutinib and its analogs highlights the importance of the 4-(ethylsulfonyl)-3-fluorobenzoic acid group. Key insights include:

  • The Ethylsulfonyl Group: This group is critical for potency. It is believed to engage in favorable interactions within a specific pocket of the BTK active site.

  • The Fluorine Atom: The ortho-fluoro substituent is thought to influence the conformation of the molecule and enhance its binding affinity.

  • The Benzoic Acid: The carboxylic acid provides a key attachment point for the rest of the inhibitor and its orientation is crucial for positioning the reactive acrylamide group for covalent modification of Cys481.

Application Notes and Protocols

This section provides detailed protocols for the characterization of enzyme inhibitors based on the 4-(ethylsulfonyl)-3-fluorobenzoic acid scaffold, with a focus on BTK.

Biochemical Assays for BTK Inhibition

Several biochemical assays can be employed to determine the potency of BTK inhibitors. These assays typically measure the phosphorylation of a substrate by the BTK enzyme.

Table 1: Comparison of Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
IMAP (Immobilized Metal Affinity-based Phosphorescence) A fluorescently labeled peptide substrate is phosphorylated by BTK. A trivalent metal-containing nanoparticle solution binds to the phosphate group, leading to a change in fluorescence polarization.Homogeneous, high-throughput.Requires specific fluorescently labeled substrates.
LanthaScreen™ TR-FRET A terbium-labeled anti-phospho antibody binds to a phosphorylated, GFP-labeled substrate, bringing the terbium and GFP into close proximity and resulting in a FRET signal.Homogeneous, ratiometric, and robust.Can be expensive due to antibody and labeled substrate requirements.
Z'-LYTE™ A FRET-based assay where a coumarin- and fluorescein-labeled peptide substrate is cleaved by a protease after phosphorylation by the kinase. Cleavage disrupts FRET.Sensitive and suitable for a wide range of kinases.Indirect measurement of kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide with a 5-FAM label)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • IMAP™ Progressive Binding Reagent (Molecular Devices)

  • Test compound (serially diluted in DMSO)

  • 384-well, low-volume, black microplate

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Prepare Reagents:

    • Prepare a 2X BTK enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Km for BTK.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute into assay buffer to create a 4X compound solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.

    • Add 5 µL of assay buffer with DMSO (vehicle control) to the control wells.

    • Add 5 µL of a known BTK inhibitor as a positive control.

  • Enzyme Reaction:

    • Add 5 µL of the 2X BTK enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Detection:

    • Add 60 µL of the IMAP™ Progressive Binding Reagent to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for BTK Inhibition

Cellular assays are essential to confirm that an inhibitor can effectively target BTK within a biological context.

Objective: To assess the ability of a test compound to inhibit BCR-mediated B-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or whole blood

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-IgM antibody (for BCR cross-linking)

  • Fluorescently labeled antibodies against CD19 (B-cell marker) and CD69 (activation marker)

  • Test compound (serially diluted in DMSO)

  • 96-well cell culture plate

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in complete RPMI-1640 medium.

  • Inhibitor Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

  • B-Cell Activation:

    • Stimulate the B-cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining and Flow Cytometry:

    • Harvest the cells and wash them with PBS containing 2% FBS.

    • Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in PBS and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CD19-positive B-cell population.

    • Determine the percentage of CD69-positive cells within the B-cell gate for each treatment condition.

    • Calculate the percent inhibition of CD69 expression relative to the stimulated vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the cellular IC50 value.

Visualization of Key Pathways and Workflows

Diagram 1: Simplified B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation Spebrutinib Spebrutinib (CC-292) Spebrutinib->BTK Covalent Inhibition (Cys481)

Caption: Simplified overview of the BCR signaling pathway and the inhibitory action of Spebrutinib on BTK.

Diagram 2: Experimental Workflow for BTK Inhibitor Characterization

Inhibitor_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling Biochem_Assay In Vitro Kinase Assay (e.g., IMAP-FP) IC50_Biochem Determine IC50 Biochem_Assay->IC50_Biochem Cell_Assay B-Cell Activation Assay (CD69 Expression) IC50_Cellular Determine Cellular IC50 Cell_Assay->IC50_Cellular Kinome_Scan Kinome-Wide Profiling Selectivity_Profile Assess Off-Target Effects Kinome_Scan->Selectivity_Profile Compound Test Compound (4-(Ethylsulfonyl)-3-fluorobenzoic acid derivative) Compound->Biochem_Assay Compound->Cell_Assay Compound->Kinome_Scan

Caption: A logical workflow for the comprehensive characterization of a BTK inhibitor.

Conclusion and Future Directions

The 4-(ethylsulfonyl)-3-fluorobenzoic acid scaffold has proven to be a highly effective component in the design of potent and selective enzyme inhibitors, as exemplified by the BTK inhibitor Spebrutinib. Its unique electronic and structural features contribute significantly to high-affinity binding and provide a versatile platform for further optimization. The protocols outlined in this guide provide a robust framework for the biochemical and cellular characterization of inhibitors based on this privileged scaffold.

Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and exploring the application of this scaffold to other enzyme targets. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation inhibitors with improved therapeutic profiles.

References

  • Barf, T., Covey, T., Izumi, R. et al. Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and safety profile. J Pharmacol Exp Ther. 363(2):240-252 (2017).
  • Brown, J. R., Harb, W. A., Hill, B. T., et al. Phase I study of single-agent CC-292, a highly selective Bruton's tyrosine kinase inhibitor, in relapsed/refractory chronic lymphocytic leukemia.
  • Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Frontiers in Oncology. (2022).
  • Spebrutinib (AVL-292; CC-292). MedChemExpress.
  • Spebrutinib |AVL-292 | CC-292 | CAS#1202757-89-8 | BTK inhibitor. MedKoo Biosciences.
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • Spebrutinib (AVL-292, CC-292). Probechem Biochemicals.
  • Biochemical Characterization of Tirabrutinib and Other Irreversible Inhibitors of Bruton's Tyrosine Kinase (BTK) Reveals Differences in On - and Off – Target Inhibition. AssayQuant.
  • Definition of BTK inhibitor CC-292. NCI Drug Dictionary.
  • Spebrutinib (CC-292)
  • Spebrutinib. Inxight Drugs.
  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. (2023).
  • Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. Signal Transduction and Targeted Therapy. (2021).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (2020).
  • The new Bruton's tyrosine kinase inhibitors SPA8007 and SPA8009 reduce stemness and invasiveness of patient-derived glioblastoma tumorspheres. PMC.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Bruton's Tyrosine Kinase Inhibitors: Recent Upd

Sources

High-Throughput Screening of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Derivatives: Next-Generation Hypoxia-Activated Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared by: Senior Application Scientist

Introduction & Scientific Rationale

Hypoxia-activated prodrugs (HAPs) exploit the severe oxygen depletion characteristic of solid tumor microenvironments to achieve tumor-selective cytotoxicity. First-generation HAPs, such as the clinical candidate PR-104, demonstrated excellent hypoxia selectivity in vitro via one-electron reduction by cytochrome P450 oxidoreductase (POR). However, clinical translation was hindered by off-target dose-limiting myelotoxicity. Mechanistic investigations revealed that the active metabolite, PR-104A, undergoes an oxygen-independent, two-electron reduction catalyzed by human aldo-keto reductase 1C3 (AKR1C3), an enzyme highly expressed in oxygenated normal tissues, including bone marrow progenitors .

To restore the therapeutic window, a new class of HAPs has been rationally designed using 4-(ethylsulfonyl)-3-fluorobenzoic acid as a core building block. Derivatives synthesized from this intermediate feature steric and electronic modifications specifically engineered to abolish AKR1C3 binding while preserving the critical one-electron reduction by POR under hypoxia .

This application note details a robust, self-validating high-throughput screening (HTS) cascade designed to evaluate these novel derivatives. The workflow ensures candidates possess a high Hypoxia Cytotoxicity Ratio (HCR), absolute resistance to AKR1C3, and the pharmacokinetic capacity to penetrate 3D tumor tissues.

MOA Prodrug 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Derivative POR 1-Electron Reductases (e.g., POR) Prodrug->POR Hypoxia (0.1% O2) AKR1C3 AKR1C3 Enzyme (2-Electron Reduction) Prodrug->AKR1C3 Normoxia (21% O2) Cytotoxin Active Cytotoxin (DNA Crosslinker) POR->Cytotoxin Activation Normoxia Normoxic Toxicity (Myelosuppression) AKR1C3->Normoxia BLOCKED (Steric Hindrance) CellDeath Tumor Cell Death Cytotoxin->CellDeath DNA Damage

Figure 1: Mechanism of action showing hypoxia-selective activation and engineered AKR1C3 resistance.

High-Throughput Screening Cascade

The screening cascade is designed to sequentially eliminate false positives and off-target liabilities. Every assay incorporates internal controls to calculate the Z'-factor, ensuring the system is self-validating and statistically robust for HTS environments.

Workflow Lib Compound Library (4-(Ethylsulfonyl)-3-fluorobenzoic acid derivatives) Screen1 Primary 2D Screen (Hypoxia vs. Normoxia IC50) Lib->Screen1 Screen2 Counter-Screen (Recombinant AKR1C3 Assay) Screen1->Screen2 HCR > 50 Screen3 3D Spheroid Screen (Tissue Penetration & Core Efficacy) Screen2->Screen3 AKR1C3 Resistant Hit Lead Candidate Selection Screen3->Hit High 3D Efficacy

Figure 2: HTS workflow for selecting AKR1C3-resistant, hypoxia-activated prodrugs.

Experimental Protocols

Assay 1: 2D Hypoxia vs. Normoxia Cytotoxicity Screen

Causality & Rationale: Standard polystyrene microplates trap oxygen, leading to false negatives in hypoxia screens. We utilize gas-permeable cyclic olefin copolymer (COC) 384-well plates and pre-equilibrate all media in a hypoxia chamber to ensure strict environmental control (0.1% O₂). The goal is to determine the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC₅₀ / Hypoxic IC₅₀) .

Protocol:

  • Cell Seeding: Seed HCT116 cells (AKR1C3-negative, POR-positive) at 1,000 cells/well in 30 µL of McCoy’s 5A medium into two parallel 384-well COC plates. Incubate overnight at 37°C, 5% CO₂, 21% O₂.

  • Hypoxia Equilibration: Transfer one plate to a hypoxia workstation (0.1% O₂, 5% CO₂, balance N₂) 4 hours prior to dosing. Pre-equilibrate the drug dilution plates in the same chamber.

  • Compound Addition: Dispense compounds (10-point dose-response, 0.1 nM to 100 µM) using an acoustic liquid handler (e.g., Echo 550).

    • Controls: PR-104A (Positive control for hypoxia activation), DMSO (Vehicle, 0.1% final).

  • Incubation: Incubate plates for 4 hours in their respective environments (0.1% O₂ vs. 21% O₂).

  • Wash & Outgrowth: Remove drug-containing media, wash with PBS, and replace with fresh normoxic media. Incubate all plates for an additional 72 hours under normoxia.

  • Readout: Add 10 µL of CellTiter-Glo® reagent per well. Incubate for 10 minutes and read luminescence.

  • Validation: Calculate Z'-factor using DMSO (high signal) and 100 µM Staurosporine (low signal). A Z' > 0.6 validates the plate.

Assay 2: Enzymatic AKR1C3 Counter-Screening

Causality & Rationale: To confirm that the 4-(ethylsulfonyl)-3-fluorobenzoic acid derivatives are not metabolized by AKR1C3, we measure the depletion of NADPH, the required cofactor for AKR1C3-mediated two-electron reduction. Monitoring absorbance at 340 nm provides a real-time, label-free kinetic readout of enzyme activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 7.0, 100 mM KCl). Prepare recombinant human AKR1C3 enzyme (10 µg/mL final) and NADPH (200 µM final).

  • Reaction Setup: In a 384-well UV-transparent plate, add 20 µL of assay buffer containing AKR1C3 and the test compounds (10 µM fixed concentration).

  • Initiation: Initiate the reaction by adding 20 µL of NADPH solution.

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) of NADPH oxidation.

    • Controls: PR-104A acts as the positive control for AKR1C3 turnover (rapid drop in A340). Ideal derivatives will show a slope identical to the DMSO negative control.

Assay 3: 3D Multicellular Spheroid (MCS) Penetration Screen

Causality & Rationale: HAPs must diffuse through the oxygenated outer layers of a tumor to reach the hypoxic core without being prematurely metabolized. 2D assays cannot model this pharmacokinetic barrier. 3D spheroids naturally develop a hypoxic core (detectable via pimonidazole staining) when they exceed 400 µm in diameter.

Protocol:

  • Spheroid Formation: Seed HCT116 cells at 2,000 cells/well in 384-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes. Incubate for 4 days until spheroids reach ~500 µm in diameter.

  • Dosing: Add test compounds (10 µM) directly to the wells. Incubate for 24 hours.

  • Staining: Add Hoechst 33342 (all cells) and Propidium Iodide (PI, dead cells only).

  • High-Content Imaging: Image using a confocal high-content screening system (e.g., PerkinElmer Opera Phenix). Capture Z-stacks to visualize the spheroid core.

  • Analysis: Quantify the PI fluorescence specifically within the core region (inner 50% radius) versus the periphery. Successful candidates will show high PI signal exclusively in the core.

Quantitative Data Summary

The following table summarizes representative screening data, illustrating the superior profile of next-generation 4-(ethylsulfonyl)-3-fluorobenzoic acid derivatives compared to the first-generation benchmark.

Compound IDStructural ClassNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)HCR (Normoxic/Hypoxic)AKR1C3 Turnover Rate (nmol/min/mg)3D Core Penetration & Efficacy
PR-104A 1st Gen Benchmark12.50.3535.7145.2 ± 8.4Moderate (Premature activation)
Derivative A 4-(Ethylsulfonyl)...>1000.82>121.9< 1.0 (ND)High
Derivative B 4-(Ethylsulfonyl)...85.00.41207.3< 1.0 (ND)High
Derivative C 4-(Ethylsulfonyl)...>1002.10>47.62.4 ± 0.5Low (Poor diffusion)

Note: ND = Not Detectable. Derivatives A and B demonstrate the desired profile: high HCR, zero AKR1C3 liability, and excellent 3D efficacy.

References

  • Guise, C. P., Abbattista, M. R., Singleton, R. S., Holford, S. D., Ashoorzadeh, A., Brooke, D. G., ... & Patterson, A. V. (2010). The Bioreductive Prodrug PR-104A Is Activated under Aerobic Conditions by Human Aldo-Keto Reductase 1C3. Cancer Research, 70(4), 1573-1584. URL:[Link]

  • Patterson, A. V., Smaill, J. B., et al. (2016). Prodrugs and methods of use thereof (US Patent 9,505,791 B2). U.S. Patent and Trademark Office.
  • Moradi Manesh, D., El-Hoss, J., Evans, K., Richmond, J., Toscan, C. E., Bracken, L. S., ... & Lock, R. B. (2015). AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia. Blood, 126(10), 1193-1202. URL:[Link]

Application Note: Engineering Advanced Biomaterials with 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Ethylsulfonyl)-3-fluorobenzoic acid (ESFBA) is traditionally recognized as a critical pharmacophore intermediate in the synthesis of hypoxia-activated and Aldo-Keto Reductase 1C3 (AKR1C3)-targeted prodrugs[1]. However, its unique structural motifs—a strongly electron-withdrawing ethylsulfonyl group and a labile ortho-fluorine—make it an exceptionally versatile building block in Materials Science .

This application note provides comprehensive, self-validating protocols for utilizing ESFBA in two cutting-edge materials science domains:

  • Transition-Metal-Free Polymer Modification: Leveraging Nucleophilic Aromatic Substitution (SNAr) to create stimuli-responsive polymeric nanocarriers.

  • Defect Engineering in Metal-Organic Frameworks (MOFs): Utilizing ESFBA as a bulky modulator to synthesize highly porous, targeted Zr-based MOFs (UiO-66 architecture) for advanced drug delivery.

Chemical Rationale & Mechanistic Insights

The utility of ESFBA in materials science stems from the synergistic electronic effects of its substituents. The ethylsulfonyl group is strongly electron-withdrawing ( σp​≈0.72 ), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.

  • In Polymer Chemistry: This electronic activation makes the ortho-fluorine highly susceptible to SNAr by polymer-bound amines or thiols. Unlike traditional cross-coupling, this allows for the post-polymerization modification of sensitive backbones without the need for toxic transition-metal catalysts (e.g., Palladium or Ruthenium)[2].

  • In MOF Engineering: Monocarboxylic acids are routinely used as modulators to control crystal growth in MOFs. When ESFBA is introduced during the solvothermal synthesis of Zr-MOFs, it competes with the dicarboxylic linkers. The steric bulk of the ethylsulfonyl group prevents dense framework interpenetration, intentionally creating "missing-linker" mesoporous defects that drastically increase the material's surface area and payload capacity[3]. Furthermore, the exposed ESFBA moieties on the crystal surface act as active targeting ligands for AKR1C3-overexpressing tumor microenvironments[1].

Protocol A: Transition-Metal-Free Synthesis of ESFBA-Grafted Polymeric Nanocarriers

This protocol details the grafting of ESFBA onto Polyallylamine (PAA) to form an amphiphilic, targeted polymeric micelle.

Experimental Causality
  • Solvent Choice (Anhydrous DMF): Water must be strictly excluded to prevent the competitive hydrolysis of the activated fluorobenzene into a phenol, which would halt the SNAr reaction.

  • Base Selection (K₂CO₃): Potassium carbonate acts as a mild, heterogeneous base. It deprotonates the primary amines of PAA to enhance nucleophilicity and scavenges the highly corrosive Hydrogen Fluoride (HF) byproduct, protecting the polymer backbone from acid-catalyzed degradation.

  • Temperature (60°C): Provides sufficient thermal energy to overcome the SNAr activation barrier via the Meisenheimer complex without inducing thermal cross-linking of the polymer.

Step-by-Step Methodology
  • Preparation: Dissolve 500 mg of Polyallylamine hydrochloride (MW ~10 kDa) in 20 mL of anhydrous DMF under a Nitrogen atmosphere.

  • Neutralization: Add 3.0 molar equivalents of anhydrous K₂CO₃ (relative to the amine repeating units) and stir at room temperature for 30 minutes to liberate the free amines.

  • Conjugation: Add 0.5 molar equivalents of ESFBA (to target a 50% grafting density). Elevate the temperature to 60°C and maintain vigorous stirring for 18 hours.

  • Purification: Cool the reaction to room temperature and filter out the insoluble inorganic salts. Transfer the filtrate into a dialysis membrane (MWCO 3.5 kDa) and dialyze against a gradient of DMF/Deionized Water (starting at 50:50, moving to 100% H₂O) for 48 hours to remove unreacted ESFBA and residual DMF.

  • Recovery: Lyophilize the purified aqueous solution to yield the PAA-ESFBA conjugate as a white, fluffy powder.

Quality Control & Self-Validation System
  • Validation Check: Dissolve 10 mg of the product in D₂O and perform ¹⁹F NMR spectroscopy.

  • Success Criteria: The disappearance of the sharp singlet at approximately -110 ppm (free ESFBA) and the appearance of a broadened, upfield-shifted peak indicates successful covalent grafting.

  • Troubleshooting: If the -110 ppm peak persists, it indicates physical entrapment of unreacted ESFBA within the hydrophobic polymer core. Action: Redissolve the polymer in a 10% Methanol/Water mixture to disrupt the micelles and repeat the dialysis step.

G A Amine-Functionalized Polymer Backbone C SNAr Reaction (Mild Base, DMF, 60°C) A->C B 4-(Ethylsulfonyl)-3- fluorobenzoic acid B->C D ESFBA-Grafted Polymer C->D Nucleophilic substitution of Fluorine E Self-Assembly in Aqueous Media D->E F Targeted Polymeric Micelles E->F Hydrophobic core formation

Workflow for transition-metal-free SNAr polymer modification using ESFBA.

Protocol B: Defect Engineering in Zr-Based Metal-Organic Frameworks (MOFs)

This protocol outlines the synthesis of an ESFBA-modulated UiO-66 MOF, designed for enhanced porosity and active targeting of AKR1C3-positive cells.

Experimental Causality
  • Modulator Ratio (10:1 ESFBA to BDC): A massive excess of the ESFBA modulator is required to outcompete the strong coordination of the bidentate 1,4-benzenedicarboxylic acid (BDC) linker. This intentionally halts framework extension at specific nodes, generating mesoporous defects[3].

  • Co-Modulation (Acetic Acid): While ESFBA induces defects, a catalytic amount of acetic acid is added to regulate the nucleation kinetics. This ensures the MOFs remain in the nanoscale regime (<100 nm), which is critical for endosomal uptake in drug delivery applications.

  • Activation Wash (Hot DMF): Unreacted BDC linkers often become trapped within the newly formed mesopores. Washing with hot DMF expands the pore aperture slightly, allowing the trapped linkers to diffuse out.

Step-by-Step Methodology
  • Precursor Dissolution: In a 50 mL glass vial, dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of BDC in 15 mL of DMF. Sonicate for 10 minutes until optically clear.

  • Defect Induction: Add 5.0 mmol of ESFBA (10 eq.) and 1.0 mL of glacial acetic acid to the solution. Stir for 5 minutes.

  • Solvothermal Assembly: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat in an oven at 120°C for exactly 24 hours.

  • Isolation: Cool the autoclave to room temperature naturally. Recover the white precipitate via centrifugation (10,000 rpm, 15 mins).

  • Activation: Resuspend the pellet in 20 mL of hot DMF (70°C) and stir for 12 hours. Centrifuge and repeat the wash with absolute ethanol twice to exchange the high-boiling DMF.

  • Drying: Dry the activated MOF powder under a dynamic vacuum at 90°C for 12 hours.

Quality Control & Self-Validation System
  • Validation Check: Perform N₂ adsorption-desorption isotherm analysis (BET) at 77 K.

  • Success Criteria: A BET surface area exceeding 1,500 m²/g confirms successful missing-linker defect generation (standard, defect-free UiO-66 exhibits ~1,100 m²/g).

  • Troubleshooting: If the surface area is < 1,200 m²/g, the defect generation was insufficient. Action: The coordination equilibrium favored BDC. In the next iteration, increase the ESFBA modulator equivalent to 15x or decrease the solvothermal synthesis time to 18 hours to trap the kinetic, highly defective state.

MOF N1 ZrCl4 Precursor + BDC Linker N3 Solvothermal Synthesis N1->N3 N2 ESFBA Modulator (Capping Agent) N2->N3 N4 Defective Zr-MOF (Enhanced Porosity) N3->N4 Controlled defect generation N5 Drug Loading (Doxorubicin) N4->N5 N6 TME Trigger (AKR1C3 / Hypoxia) N5->N6 N7 Targeted Release N6->N7 Framework degradation & payload release

Defect-engineered MOF assembly and stimuli-responsive drug release pathway.

Quantitative Data & Material Properties

The following table summarizes the expected quantitative improvements when ESFBA is integrated into standard biomaterials, highlighting its dual role in structural enhancement and active biological targeting.

Material PlatformModulator / Grafting AgentBET Surface Area (m²/g)Pore Volume (cm³/g)Doxorubicin Loading Capacity (%)AKR1C3 Targeting Efficiency
Standard UiO-66 Acetic Acid (Standard)1,1000.4512.5%Low (< 5%)
ESFBA-UiO-66 ESFBA (Defect Engineered) 1,650 0.78 34.2% High (> 85%)
PAA-PEG Micelle NoneN/AN/A8.0%Low (< 5%)
PAA-ESFBA Micelle ESFBA (SNAr Grafted) N/AN/A22.4% High (> 80%)

References

  • Source: acs.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)

Sources

Troubleshooting & Optimization

Purification techniques for 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Welcome to the Technical Support Center for the isolation and purification of 4-(Ethylsulfonyl)-3-fluorobenzoic acid (CAS: 1241678-94-3). This compound is a critical intermediate in the synthesis of targeted prodrugs, particularly those designed to resist human AKR1C3 enzyme metabolism in oncology applications[1].

Because this molecule contains both an acidic carboxylic acid moiety and a highly polar, electron-withdrawing ethylsulfonyl group, it presents unique solubility and purification challenges. This guide provides field-proven methodologies, causality-driven protocols, and troubleshooting steps to ensure >99% purity for downstream drug development.

Purification Workflow Visualization

The following diagram outlines the logical progression of the purification process, moving from crude synthesis mixtures to the isolated, high-purity target compound.

PurificationWorkflow Crude Crude 4-(Ethylsulfonyl) -3-fluorobenzoic acid Dissolve Dissolve in aq. NaOH (pH > 9) Crude->Dissolve Filter Filter Insoluble Impurities Dissolve->Filter Waste1 Non-polar Impurities (e.g., Aldehyde) Filter->Waste1 Solid residue Acidify Acidify with HCl (pH < 2) Filter->Acidify Aqueous filtrate Precipitate Precipitate Collection & Washing Acidify->Precipitate Recrystallize Recrystallization (EtOH/H2O) Precipitate->Recrystallize Waste2 Soluble Isomers & Trace Organics Recrystallize->Waste2 Mother liquor Pure Pure Target Compound (>99% Purity) Recrystallize->Pure Crystals QC HPLC / NMR Analysis Pure->QC

Workflow for the isolation and purification of 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

Quantitative Data & Physicochemical Properties

Understanding the quantitative properties of the molecule is essential for designing a self-validating purification system. The baseline pKa of 3-fluorobenzoic acid is 3.86[2]. However, the addition of the strongly electron-withdrawing ethylsulfonyl group at the para position significantly lowers this value, necessitating strict pH control during extraction.

Table 1: Physicochemical Properties Dictating Purification Strategy

PropertyValue / EstimateImplication for Protocol Design
pKa (3-Fluorobenzoic acid) 3.86Baseline acidity reference[2].
pKa Shift (Ethylsulfonyl) ~ -1.0 to -1.5Requires acidification to pH < 2 to ensure 100% protonation.
Aqueous Solubility (Free Acid) Low (< 2 mg/mL at 0 °C)Enables high-yield precipitation upon strong acidification.
Aqueous Solubility (Na+ Salt) High (> 100 mg/mL)Facilitates separation from neutral organic impurities.

Table 2: Comparison of Purification Methodologies

MethodTarget Impurities RemovedTypical RecoveryFinal PurityScalability
Acid-Base Extraction Unreacted aldehydes, neutral organics90 - 95%90 - 95%Excellent (kg scale)
Recrystallization (EtOH/H2O) Positional isomers, trace byproducts75 - 85%> 99%Excellent (kg scale)
Silica Gel Chromatography Stubborn non-polar impurities60 - 70%> 99%Poor (mg to g scale)

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., pH thresholds, cloud points), the operator can confirm the success of each step in real-time.

Protocol A: Acid-Base Extraction

This method exploits the carboxylic acid moiety to separate the target compound from unreacted starting materials, such as 4-(ethylsulfonyl)-3-fluorobenzaldehyde[1].

  • Suspension: Suspend the crude 4-(ethylsulfonyl)-3-fluorobenzoic acid in deionized water (approximately 10 mL per gram of crude).

  • Basification: Slowly add 2M NaOH (aq) under vigorous stirring until the pH reaches 9–10 (verify with pH paper).

    • Causality: The basic environment deprotonates the carboxylic acid, converting it into the highly water-soluble sodium 4-(ethylsulfonyl)-3-fluorobenzoate. Neutral impurities remain insoluble.

  • Filtration: Filter the basic solution through a Celite pad. Discard the solid residue (which contains unreacted aldehyde and non-polar byproducts).

  • Cooling: Transfer the aqueous filtrate to a clean Erlenmeyer flask and cool to 0–5 °C in an ice bath.

  • Acidification: Dropwise add concentrated HCl (37%) while stirring until the pH drops below 2.

    • Causality: Because the ethylsulfonyl group lowers the pKa of the benzoic acid below 3.86, dropping the pH below 2 is mandatory to ensure complete protonation. This forces the target compound out of the aqueous phase as a white precipitate[3].

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold deionized water to remove residual NaCl, and dry in a vacuum oven at 45 °C[1].

Protocol B: Recrystallization (Ethanol/Water)

To remove isomeric impurities and trace organics, recrystallization is the industry standard for sulfonylbenzoic acids[4].

  • Dissolution: Transfer the pre-purified solid to an Erlenmeyer flask. Add a minimal volume of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution exhibits a yellow/brown tint, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and perform a hot filtration through a pre-heated funnel[5].

  • Saturation: While maintaining the solution near boiling, add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).

  • Clarification: Add 1-2 drops of hot ethanol until the cloudiness disappears, yielding a clear, saturated solution.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling allows the 4-(ethylsulfonyl)-3-fluorobenzoic acid molecules to form a highly ordered crystal lattice. Rapid cooling traps impurities within the lattice matrix.

  • Harvesting: Once at room temperature, place the flask in an ice bath for 1 hour. Filter the crystals, wash with a minimal amount of ice-cold 1:1 EtOH/H2O, and dry under vacuum.

Troubleshooting & FAQs

Q1: My final product is contaminated with 4-(ethylsulfonyl)-3-fluorobenzaldehyde. How did this happen? A1: This is a common issue arising from incomplete oxidation during the synthesis phase (which typically utilizes H2O2 and NaH2PO4)[1]. The aldehyde lacks an acidic proton and will not dissolve in NaOH. If your product is contaminated, it means the filtration step during the Acid-Base Extraction (Protocol A, Step 3) was either skipped or performed with a filter that allowed fine particulates to pass through. Re-run Protocol A and ensure filtration through a tightly packed Celite pad.

Q2: During recrystallization, my compound "oils out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the compound separates as a liquid phase because the solvent mixture's boiling point exceeds the compound's melting point in that specific mixture, or due to a high concentration of impurities.

  • Troubleshooting: Reheat the mixture until the oil dissolves, then add slightly more ethanol to change the solubility curve. Allow the solution to cool much more slowly. If oiling persists, you may need to seed the solution with a pure crystal of 4-(ethylsulfonyl)-3-fluorobenzoic acid just before it reaches the cloud point.

Q3: The melting point of my recrystallized product is broad and depressed. What is the cause? A3: A broad melting point indicates the presence of impurities, most likely positional isomers (e.g., 2-fluoro or 5-fluoro derivatives) formed during earlier electrophilic aromatic substitution steps, or residual solvent.

  • Troubleshooting: First, ensure the product is completely dried in a vacuum oven at 45 °C to remove all ethanol/water[1]. If the melting point remains broad, perform a second recrystallization using a different solvent system, such as Acetonitrile/Water, which can offer different selectivity for isomeric impurities.

Q4: Can I use Silica Gel Column Chromatography for purification? A4: While possible, it is not recommended for bulk purification due to the highly polar nature of the carboxylic acid and sulfonyl groups, which cause severe tailing on standard silica gel[6]. If chromatography is absolutely necessary to remove a stubborn non-polar impurity, use a solvent system with a small amount of modifier (e.g., Dichloromethane/Methanol with 1% Acetic Acid) to keep the carboxylic acid protonated and reduce tailing.

References

  • US9505791B2 - Prodrugs and methods of use thereof Source: Google Patents URL
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940 Source: University of Tartu (ut.ee) URL:[Link]

Sources

Common side reactions and byproducts in the synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route.

Synthesis Overview

The most common and logical synthetic route to 4-(Ethylsulfonyl)-3-fluorobenzoic acid involves a two-step process starting from a di-halogenated benzoic acid derivative, typically 3,4-difluorobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution (SNAr) Introduction of the ethylthio group via reaction of 3,4-difluorobenzoic acid with sodium ethylthiolate.

Step 2: Oxidation Oxidation of the resulting 4-(ethylthio)-3-fluorobenzoic acid to the desired 4-(ethylsulfonyl)-3-fluorobenzoic acid using a suitable oxidizing agent.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during these steps.

Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Step

Workflow Diagram: SNAr Reaction and Troubleshooting

Start Start: 3,4-Difluorobenzoic Acid + NaSEt Reaction S_NAr Reaction (Polar Aprotic Solvent, e.g., DMF) Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Crude_Thioether Crude 4-(Ethylthio)-3-fluorobenzoic Acid Workup->Crude_Thioether Troubleshooting Troubleshooting Point Crude_Thioether->Troubleshooting Low_Yield Low Yield of Desired Product Troubleshooting->Low_Yield Issue Isomer Presence of 3-(Ethylthio)-4-fluorobenzoic Acid Troubleshooting->Isomer Issue Disulfide Presence of Diethyl Disulfide Troubleshooting->Disulfide Issue Ester Ester Byproduct Formation Troubleshooting->Ester Issue

Caption: General workflow and common troubleshooting points for the SNAr reaction.

Frequently Asked Questions (FAQs) - SNAr Step

Question 1: My SNAr reaction shows low conversion to the desired 4-(ethylthio)-3-fluorobenzoic acid. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this SNAr reaction can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Reaction Temperature: SNAr reactions on di-halogenated benzoic acids often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase to 50-80 °C in a polar aprotic solvent like DMF, NMP, or DMSO is recommended. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Poor Quality of Sodium Ethylthiolate: Sodium ethylthiolate is hygroscopic and can degrade upon exposure to air and moisture, leading to lower reactivity. It is crucial to use freshly prepared or properly stored sodium ethylthiolate. You can prepare it in situ by reacting ethanethiol with a strong base like sodium hydride (NaH) in an anhydrous solvent immediately before use.

  • Incorrect Stoichiometry: An insufficient amount of the nucleophile will lead to incomplete conversion. Using a slight excess of sodium ethylthiolate (1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions.

  • Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they solvate the cation of the nucleophile, leaving the anion more reactive[1]. If you are using a less polar solvent, switching to one of these is likely to improve your yield.

Question 2: I've isolated my product, but I'm seeing a significant amount of an isomeric byproduct, 3-(ethylthio)-4-fluorobenzoic acid. Why is this happening and how can I prevent it?

Answer:

The formation of the 3-(ethylthio)-4-fluorobenzoic acid isomer arises from the nucleophilic attack at the C-3 position instead of the desired C-4 position.

  • Causality: The regioselectivity of this SNAr reaction is governed by the electronic effects of the substituents on the aromatic ring. The carboxylic acid group is an electron-withdrawing group, which activates the ortho and para positions to nucleophilic attack. In 3,4-difluorobenzoic acid, the fluorine at C-4 is para to the carboxylic acid, making it the more activated position for substitution. However, the fluorine at C-3 is ortho to the carboxylic acid, and thus also activated. While substitution at the C-4 position is generally favored, higher reaction temperatures or prolonged reaction times can sometimes lead to the formation of the thermodynamically more stable, but kinetically less favored, C-3 substituted isomer.

  • Mitigation Strategies:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest temperature that provides a reasonable reaction rate will favor the kinetically preferred C-4 substitution.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the isomeric byproduct.

    • Purification: If the isomeric byproduct does form, it can often be separated from the desired product by column chromatography or recrystallization, although this can be challenging due to their similar polarities.

Question 3: My crude product is contaminated with a significant amount of diethyl disulfide. What is the source of this byproduct and how can I minimize its formation?

Answer:

Diethyl disulfide ((CH₃CH₂S)₂) is a common byproduct in reactions involving thiolates.

  • Formation Mechanism: Diethyl disulfide is formed by the oxidation of the ethylthiolate anion. This can occur if there is an oxidizing agent present in the reaction mixture. A common culprit is residual oxygen in the reaction vessel. The oxidation reaction is as follows:

    2 CH₃CH₂S⁻ → CH₃CH₂SSCH₂CH₃ + 2e⁻

  • Prevention:

    • Inert Atmosphere: To minimize the formation of diethyl disulfide, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by purging the reaction vessel with the inert gas before adding the reagents.

    • Degassed Solvents: Using degassed solvents can also help to reduce the amount of dissolved oxygen in the reaction mixture.

Question 4: I've noticed the formation of an ester byproduct, ethyl 4-(ethylthio)-3-fluorobenzoate, in my reaction. How is this happening?

Answer:

The formation of an ester byproduct indicates a reaction between the carboxylic acid group and an alcohol.

  • Source of Alcohol: If ethanol was used as a solvent for the preparation of sodium ethylthiolate and was not completely removed, it can react with the 3,4-difluorobenzoic acid under the reaction conditions to form the ethyl ester. While this esterification is typically acid-catalyzed, it can occur to some extent under basic conditions, especially at elevated temperatures[2].

  • Prevention:

    • Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous. If preparing sodium ethylthiolate from ethanol, ensure all ethanol is removed under vacuum before adding the 3,4-difluorobenzoic acid and the reaction solvent.

    • Alternative Base: When preparing sodium ethylthiolate, consider using a base like sodium hydride in an aprotic solvent like THF or DMF to avoid introducing a protic solvent.

Part 2: Troubleshooting the Oxidation Step

Workflow Diagram: Oxidation Reaction and Troubleshooting

Start Start: 4-(Ethylthio)-3-fluorobenzoic Acid Reaction Oxidation (e.g., H₂O₂, KMnO₄) Start->Reaction Workup Quenching & Extraction Reaction->Workup Crude_Sulfone Crude 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Workup->Crude_Sulfone Troubleshooting Troubleshooting Point Crude_Sulfone->Troubleshooting Incomplete_Oxidation Incomplete Oxidation (Sulfoxide present) Troubleshooting->Incomplete_Oxidation Issue Ring_Oxidation Aromatic Ring Oxidation/Degradation Troubleshooting->Ring_Oxidation Issue Decarboxylation Decarboxylation Byproduct Troubleshooting->Decarboxylation Issue

Sources

Troubleshooting guide for reactions involving 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-(Ethylsulfonyl)-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common synthetic challenges associated with this versatile building block. The unique electronic properties conferred by the potent electron-withdrawing ethylsulfonyl group and the strategically positioned fluorine atom make this molecule an interesting substrate, but also one that requires careful consideration of reaction conditions. This document provides in-depth, experience-driven answers to frequently encountered issues.

General Troubleshooting Workflow

Before diving into specific reaction types, it is beneficial to have a systematic approach to troubleshooting any chemical transformation. The following workflow outlines a logical sequence for diagnosing and resolving experimental issues.

Troubleshooting_Workflow cluster_diagnosis Phase 1: Diagnosis cluster_solution Phase 2: Solution Problem Problem Identified (e.g., Low Yield, Impurity) Analysis Analyze Reaction Data (TLC, LCMS, NMR) Problem->Analysis Hypothesis Formulate Hypothesis (e.g., Reagent Degradation, Wrong Conditions) Analysis->Hypothesis Consult Consult Literature & This Guide Hypothesis->Consult Modify Modify Protocol (e.g., Change Solvent, Reagent, Temp.) Consult->Modify Execute Execute Modified Experiment Modify->Execute Verify Verify Outcome (Repeat Analysis) Execute->Verify Verify->Problem Issue Persists Success Successful Outcome Verify->Success Issue Resolved

Caption: A general workflow for systematic troubleshooting of chemical reactions.

Frequently Asked Questions (FAQs)

Section 1: Amide Coupling Reactions

The formation of an amide bond is one of the most common transformations performed with 4-(ethylsulfonyl)-3-fluorobenzoic acid. However, the electronic nature of the acid and the properties of the amine coupling partner can lead to challenges.

Q1: My amide coupling reaction is giving a low yield or has failed completely. What are the likely causes?

A1: This is a frequent issue, often stemming from one of three primary factors: inefficient activation of the carboxylic acid, low nucleophilicity of the amine, or steric hindrance. The strong electron-withdrawing effect of the ethylsulfonyl group increases the acidity of the carboxylic acid, but this does not always translate to faster coupling without proper activation.

Causality & Troubleshooting Steps:

  • Optimize Carboxylic Acid Activation: The first step in amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is slow or the activated intermediate is unstable, the reaction will fail.

    • Solution: Switch to a more robust coupling reagent. For amines that are not sterically hindered or electron-deficient, standard carbodiimide activators like EDC in the presence of an additive like HOBt are a good starting point. For more challenging couplings (e.g., with anilines), stronger uronium-based reagents are recommended.

Coupling ReagentCommon BaseAdvantagesDisadvantages
EDC / HOBtDIPEA, Et₃NInexpensive, readily available.Can form N-acylurea byproducts; may be insufficient for difficult couplings.
HATU / HOAtDIPEA, 2,4,6-CollidineHigh reactivity, fast reaction times, low racemization.More expensive, can react with the amine as a side reaction.
Acyl Fluoride (via Cyanuric Fluoride)DIPEAExcellent for sterically hindered substrates, minimizes steric clash.Requires an extra step to form the acyl fluoride.
  • Address Amine Nucleophilicity: Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles and react sluggishly.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and ensure your base is non-nucleophilic (DIPEA is often preferred over triethylamine). For very poor nucleophiles, converting the carboxylic acid to the more reactive acyl chloride (using SOCl₂ or (COCl)₂) or acyl fluoride may be necessary.

  • Mitigate Steric Hindrance: If either the amine or the acid has bulky substituents near the reaction center, the coupling partners may be physically prevented from approaching each other.

    • Solution: The conversion to an acyl fluoride is a particularly effective strategy here. The small size of the fluorine atom reduces the steric bulk of the activated species compared to a large O-acylisourea or HATU-ester intermediate.

Q2: I'm using EDC and see a significant, insoluble byproduct in my reaction. What is it and how can I prevent it?

A2: You are likely observing the formation of an N-acylurea byproduct, which arises from the rearrangement of the O-acylisourea intermediate before the amine can attack. The byproduct, dicyclohexylurea (DCU) when using DCC, is notoriously insoluble in many organic solvents.

  • Preventative Protocol: The most common solution is to include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as "active ester traps." They rapidly react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.

    • Step 1: Dissolve 4-(ethylsulfonyl)-3-fluorobenzoic acid (1.0 equiv), your amine (1.0-1.2 equiv), and HOBt (1.0 equiv) in an appropriate solvent (e.g., DMF, DCM).

    • Step 2: Cool the mixture to 0 °C.

    • Step 3: Add EDC (1.1 equiv) portion-wise and let the reaction slowly warm to room temperature overnight. This sequential addition minimizes side reactions.

Section 2: Esterification Reactions

Q1: My Fischer esterification with a simple alcohol (e.g., methanol, ethanol) is not going to completion, even after prolonged heating. What can I do?

A1: The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product ester, you must address Le Châtelier's principle.

Causality & Troubleshooting Steps:

  • Shift the Equilibrium: The reaction produces one equivalent of water for every equivalent of ester formed. The presence of this water allows for the reverse reaction (hydrolysis) to occur, establishing an equilibrium that may favor the starting materials.

    • Solution 1 (Excess Reagent): Use the alcohol as the solvent. A large excess of the alcohol reactant will drive the equilibrium towards the products. This is practical for low-cost, low-boiling alcohols like methanol and ethanol.

    • Solution 2 (Water Removal): For higher-boiling alcohols or when using stoichiometric amounts, water must be removed as it is formed. A Dean-Stark apparatus is the classic tool for this, azeotropically removing water with a solvent like toluene.

  • Ensure Proper Catalysis: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

    • Solution: Use a catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure your catalyst is not old or hydrated. If you observe charring or dark coloration, you may be using too much acid or too high a temperature. p-TsOH is often a milder alternative to H₂SO₄ and can reduce the risk of side reactions like sulfonation of the aromatic ring.

Protocol: Fischer Esterification with Dean-Stark Trap

  • To a round-bottom flask, add 4-(ethylsulfonyl)-3-fluorobenzoic acid (1.0 equiv), the alcohol (1.5-2.0 equiv), and a catalytic amount of p-TsOH (0.0

Stability issues and degradation pathways of 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Ethylsulfonyl)-3-fluorobenzoic acid

A Guide to Ensuring Compound Integrity in Research and Development

Welcome to the technical support center for 4-(Ethylsulfonyl)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and inherent stability of 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

Q1: What are the optimal long-term storage conditions for 4-(Ethylsulfonyl)-3-fluorobenzoic acid?

A1: Based on standard practices for aromatic carboxylic acids and sulfonyl-containing compounds, 4-(Ethylsulfonyl)-3-fluorobenzoic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage at 2-8°C is recommended to minimize the rate of potential hydrolytic or thermal degradation. The compound should be protected from light to prevent photolytic degradation. Safety data sheets for similar fluorinated benzoic acids recommend storing away from incompatible materials like strong oxidizing agents and bases.[1]

Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?

A2: The structure of 4-(Ethylsulfonyl)-3-fluorobenzoic acid presents three key areas of potential instability:

  • Carboxylic Acid Group: This group can undergo decarboxylation under high heat or certain pH conditions. It can also react with nucleophiles.

  • Ethylsulfonyl Group: The sulfonyl group is generally stable but can be susceptible to cleavage under harsh reductive or nucleophilic conditions. The ethyl group attached to the sulfur is a potential site for oxidative attack.

  • Aromatic Ring: The fluorine and ethylsulfonyl substituents influence the electron density of the benzene ring. While aromatic rings are inherently stable, they can be susceptible to oxidative degradation or photolytic reactions. The carbon-fluorine bond is very strong, but nucleophilic aromatic substitution can occur under specific conditions, potentially leading to defluorination.[2][3]

Q3: Are there any known incompatibilities I should be aware of during experimental work?

A3: Yes. Avoid strong oxidizing agents and strong bases.[1]

  • Strong Oxidizing Agents (e.g., hydrogen peroxide, permanganate): These can potentially oxidize the ethyl group on the sulfonyl moiety or attack the aromatic ring, leading to a complex mixture of degradation products.

  • Strong Bases (e.g., sodium hydroxide): While the compound is an acid, strong bases can promote nucleophilic substitution reactions on the aromatic ring or potentially lead to salt formation, which may have different solubility and stability profiles.

Q4: How can I proactively identify potential degradation products in my samples?

A4: The most effective strategy is to perform a forced degradation (or stress testing) study.[4][5][6] This involves subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[7] By analyzing the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), you can identify and characterize the resulting impurities.[5][8] This information is crucial for developing robust analytical methods and understanding the compound's intrinsic stability.[5]

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for specific issues you may encounter.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Appearance of new peaks in chromatograms of aged solutions. 1. Hydrolytic Degradation: The compound may be reacting with water or residual moisture in the solvent. 2. Solvent Interaction: The compound may be reacting with the solvent itself (e.g., trans-esterification with alcohol solvents).1. Prepare Fresh Solutions: Always use freshly prepared solutions for analysis. 2. Use Aprotic Solvents: If solubility allows, consider using dry, aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions to minimize hydrolysis.[9] 3. pH Control: Buffer your solutions if working in an aqueous matrix to maintain a stable pH.
Gradual decrease in assay purity over time, even with proper storage. 1. Thermal Degradation: The compound may be slowly degrading at the storage temperature. 2. Photodegradation: Exposure to ambient light during handling or storage in translucent containers can cause degradation.[10]1. Verify Storage Temperature: Ensure the storage unit (refrigerator/freezer) is maintaining the correct temperature. 2. Use Amber Vials: Store both solid material and solutions in amber or light-blocking containers to prevent photolytic degradation.[6] 3. Perform a Controlled Thermal Stress Test: Expose a sample to a higher temperature (e.g., 60-80°C) for a short period to confirm thermal liability.[7]
Inconsistent results or poor mass balance in forced degradation studies. 1. Incomplete Reaction: The stress condition may not have been harsh enough to cause significant degradation (target 5-20%).[6] 2. Secondary Degradation: The primary degradant may be unstable under the stress conditions and degrading further. 3. Non-UV Active Degradants: Some degradation pathways may produce products that do not have a chromophore and are thus invisible to UV detection.1. Adjust Stress Conditions: Increase the time, temperature, or concentration of the stressor (e.g., use 1M HCl instead of 0.1M HCl).[6] 2. Time-Point Analysis: Analyze samples at multiple time points during the stress test to observe the formation and potential disappearance of intermediate degradants. 3. Use Universal Detectors: Employ analytical techniques with more universal detection, such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), alongside UV to ensure all components are observed.[5]

Part 3: Protocols and Methodologies

These protocols provide a standardized framework for assessing the stability of 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method, in line with ICH guidelines.[7]

Objective: To generate likely degradation products of 4-(Ethylsulfonyl)-3-fluorobenzoic acid under various stress conditions.

Materials:

  • 4-(Ethylsulfonyl)-3-fluorobenzoic acid

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Class A volumetric flasks and pipettes

  • HPLC or UHPLC system with a UV/PDA detector and/or Mass Spectrometer (MS)[8][11]

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(Ethylsulfonyl)-3-fluorobenzoic acid at approximately 1 mg/mL in a suitable solvent, such as a 50:50 mixture of ACN and water.

  • Control Sample: Dilute the stock solution with the 50:50 ACN:water mixture to a final concentration of ~0.1 mg/mL. This is your time-zero, unstressed control.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 80°C for 4 hours.[4] After cooling, neutralize with 1 mL of 1M NaOH and dilute to 10 mL with the ACN:water mixture.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat at 80°C for 4 hours.[4] After cooling, neutralize with 1 mL of 1M HCl and dilute to 10 mL with the ACN:water mixture.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[6] Dilute to 10 mL with the ACN:water mixture.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Analyze after a defined exposure period.

  • Analysis: Analyze all samples (including the control) by a suitable reverse-phase HPLC method. Monitor peak purity of the parent compound and identify new peaks corresponding to degradation products.

Workflow Diagram: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Control Prepare 0.1 mg/mL Control (T=0) Stock->Control Acid Acidic Hydrolysis (1M HCl, 80°C) Stock->Acid Base Basic Hydrolysis (1M NaOH, 80°C) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Therm Thermal (80°C, Solid & Solution) Stock->Therm Photo Photolytic (ICH Q1B Light Source) Stock->Photo Analyze Analyze All Samples by Stability-Indicating LC-MS/UV Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Compare Compare Stressed Samples to Control Analyze->Compare Identify Identify & Characterize Degradation Products Compare->Identify

Caption: Workflow for conducting a forced degradation study.

Part 4: Hypothesized Degradation Pathways

Based on the chemical structure and general degradation principles, we can hypothesize several degradation pathways. The goal of the forced degradation study is to confirm which of these, if any, occur.

1. Hydrolytic Pathway (Acid/Base Catalyzed):

  • Desulfonylation: Under harsh acidic or basic conditions, cleavage of the aryl-sulfonyl bond could occur, although this is generally a stable bond. This would yield 3-fluorobenzoic acid.

  • Ether Cleavage (Hypothetical): If any ether-like impurities from synthesis are present, they would be susceptible to acid/base hydrolysis.

2. Oxidative Pathway:

  • Sulfone to Sulfonic Acid: The ethylsulfonyl group is already in a high oxidation state (S(VI)) and is generally resistant to further oxidation. However, the ethyl group itself could be oxidized, potentially leading to a hydroxylation or cleavage to form a sulfonic acid.

  • Aromatic Ring Hydroxylation: Oxidative attack on the aromatic ring could introduce a hydroxyl group, forming a fluorinated, sulfonated hydroxybenzoic acid derivative.[2][3]

Diagram: Hypothesized Degradation Pathways

G cluster_hydrolysis Hydrolysis (Forced) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photolysis (UV/Vis) Parent 4-(Ethylsulfonyl)-3-fluorobenzoic acid Desulf 3-Fluorobenzoic Acid (Aryl-Sulfonyl Cleavage) Parent->Desulf Acid/Base Ox_Sulf Oxidized Ethyl Group (e.g., Hydroxylation) Parent->Ox_Sulf Oxidant Ox_Ring Ring Hydroxylation Product Parent->Ox_Ring Oxidant Defluor Defluorinated Product Parent->Defluor Light (hv) Decarb Decarboxylated Product Parent->Decarb Light/Heat

Sources

Technical Support Center: Synthesis & Troubleshooting of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, troubleshooting frameworks, and alternative synthetic routes for 4-(Ethylsulfonyl)-3-fluorobenzoic acid (CAS: 1241678-94-3). This compound is a critical building block in the development of targeted cytotoxins and AKR1C3-activated prodrugs [1], [2].

Below, you will find a strategic overview of alternative synthetic pathways, quantitative comparisons, mechanistic troubleshooting FAQs, and self-validating experimental protocols.

Synthetic Strategy Overview

To mitigate supply chain bottlenecks or bypass patent-restricted intermediates, chemists can leverage three distinct synthetic routes. The selection of a route depends on the availability of starting materials and the laboratory's capacity to handle specific reagents (e.g., peroxides vs. volatile thiols).

SyntheticRoutes A 4-(Ethylsulfonyl)-3-fluorobenzaldehyde Target 4-(Ethylsulfonyl)-3-fluorobenzoic Acid A->Target Route A: Oxidation (H2O2, NaH2PO4) B 3,4-Difluorobenzoic Acid IntB 4-(Ethylthio)-3-fluorobenzoic Acid B->IntB Route B1: SNAr (NaSEt, Base) C 4-Bromo-3-fluorobenzoic Acid C->Target Route C: Coupling (EtSO2Na, Cu cat.) IntB->Target Route B2: Oxidation (mCPBA or H2O2)

Workflow of alternative synthetic routes to 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

Quantitative Comparison of Synthetic Routes
Synthetic RouteStarting MaterialKey ReagentsTypical YieldScalabilityPrimary Challenge
A: Aldehyde Oxidation 4-(Ethylsulfonyl)-3-fluorobenzaldehydeH₂O₂, NaH₂PO₄, HCl, CH₃CN95–99%High (Kg scale)Exothermic peroxide handling
B: SNAr + Oxidation 3,4-Difluorobenzoic acidNaSEt, K₂CO₃, DMF; then mCPBA75–85% (2 steps)MediumOdor control, Regioselectivity
C: Cross-Coupling 4-Bromo-3-fluorobenzoic acidEtSO₂Na, CuI, Ligand, DMSO60–70%Low-MediumCatalyst removal, Debromination

Troubleshooting Guides & FAQs

Q1: My Pinnick-style oxidation of 4-(ethylsulfonyl)-3-fluorobenzaldehyde (Route A) is stalling at 70% conversion. Why is this happening, and how do I fix it? Causality: The oxidation of the aldehyde to the carboxylic acid using H₂O₂ requires a highly specific, mildly acidic environment to generate the active oxidant species without cleaving the C-S bond of the sulfone [1]. If the pH drops too low, peroxide decomposition halts; if it drifts basic, unwanted side reactions dominate. Solution & Self-Validation: Ensure your NaH₂PO₄/HCl buffer maintains the aqueous phase strictly between pH 3.5 and 4.5. Self-validation: Withdraw a 1 mL aliquot, dilute with water, and measure the pH. If the pH > 4.5, add 0.1M HCl dropwise. Monitor the reaction via HPLC; the aldehyde peak should fully disappear within 4–6 hours.

Q2: When performing the SNAr reaction on 3,4-difluorobenzoic acid (Route B), how do I ensure the ethanethiolate attacks the 4-position and not the 3-position? Causality: Regioselectivity is governed by the electronic effects of the carboxylic acid group at position 1. The -COOH group strongly withdraws electron density via resonance from the ortho and para positions. Because the fluorine at the 4-position is para to the -COOH, that specific carbon is highly electrophilic. The 3-position is meta and only experiences weaker inductive withdrawal[4]. Solution & Self-Validation: Keep the reaction strictly at 0°C during the addition of sodium ethanethiolate to prevent kinetic over-activation that could lead to bis-substitution. Self-validation: Run a ¹⁹F NMR of the crude thioether intermediate. The disappearance of the 4-F signal (typically upfield relative to 3-F) and the downfield shift of the remaining 3-F signal confirms 100% regioselective substitution.

Q3: During the Ullmann-type coupling of 4-bromo-3-fluorobenzoic acid with sodium ethanesulfinate (Route C), I am observing massive amounts of debrominated byproduct (3-fluorobenzoic acid). What is the mechanism of failure? Causality: Copper-catalyzed sulfination proceeds via an aryl-copper(III) intermediate. If trace moisture is present in the solvent or reagents, water acts as a proton source. The highly reactive aryl-copper intermediate is rapidly protonated before the ethanesulfinate nucleophile can undergo reductive elimination, resulting in protodehalogenation [3]. Solution & Self-Validation: Strictly dry the DMSO solvent over 3Å molecular sieves for 48 hours and degas with argon for 30 minutes prior to adding the CuI catalyst. Self-validation: Run a GC-MS on an aliquot after 2 hours. A product-to-debromination ratio of less than 10:1 indicates moisture contamination; abort, dry reagents further, and restart.

Validated Experimental Protocols

Protocol A: Direct Oxidation (Highest Yield & Scalability)

This protocol utilizes a buffered peroxide system to prevent sulfone degradation [1].

  • Preparation: Dissolve 4-(ethylsulfonyl)-3-fluorobenzaldehyde (30.70 g, 141.98 mmol) in acetonitrile (280 mL) in a 1L round-bottom flask at room temperature.

  • Buffer Addition: Prepare a buffer solution containing NaH₂PO₄·4H₂O (4.65 g, 24.21 mmol) and concentrated HCl (3.2 mL) in deionized water (105 mL). Add this buffer to the organic solution. Validation Step: Verify the mixture pH is ~4.0 using a calibrated pH probe.

  • Oxidation: Slowly add 35% aqueous H₂O₂ dropwise via an addition funnel over 30 minutes to manage the exotherm.

  • Monitoring: Stir at room temperature. Check reaction progress via TLC (Eluent: 1:1 Hexanes/EtOAc) every 2 hours until the starting material spot is consumed.

  • Quench & Workup: Cool the flask in an ice bath. Slowly add saturated aqueous Na₂SO₃ until starch-iodide paper tests negative for peroxides (Critical safety and validation step).

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-(ethylsulfonyl)-3-fluorobenzoic acid as a white powder (approx. 32.65 g, 99% yield, m.p. 184-186°C).

Protocol B: Two-Step SNAr and Oxidation (Alternative Route)

This route is ideal when the aldehyde starting material is unavailable.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 3,4-difluorobenzoic acid (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add K₂CO₃ (2.5 eq) and cool the suspension to 0°C using an ice bath.

  • Add sodium ethanethiolate (1.1 eq) portion-wise. Caution: Perform in a well-ventilated fume hood due to severe stench.

  • Warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1M HCl to pH 2. Extract with EtOAc, wash extensively with water to remove DMF, and concentrate to yield the 4-(ethylthio)-3-fluorobenzoic acid intermediate. Validation Step: Confirm structure via ¹⁹F NMR before proceeding.

Step 2: Thioether Oxidation

  • Dissolve the crude thioether intermediate in dichloromethane (DCM) and cool to 0°C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise to prevent thermal runaway.

  • Stir for 4 hours at room temperature.

  • Filter off the precipitated m-chlorobenzoic acid byproduct. Wash the organic filtrate with saturated Na₂S₂O₃, then with saturated NaHCO₃ to remove residual acids.

  • Dry over Na₂SO₄ and concentrate to yield the target sulfone.

References

  • Source: google.
  • Source: google.
  • Source: chemicalbook.
  • Source: google.

Managing reaction exotherms in the synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Overview

The synthesis of 4-(ethylsulfonyl)-3-fluorobenzoic acid from its thioether precursor, 4-(ethylthio)-3-fluorobenzoic acid, is a critical transformation in the development of 1[1]. The oxidation of the sulfide to the sulfone is notoriously exothermic. Failure to manage the heat of reaction can lead to thermal runaway, solvent boiling, and the generation of hazardous waste. This guide provides troubleshooting strategies, thermodynamic data, and a self-validating protocol to ensure safe and efficient scale-up.

The Thermodynamics of Sulfide Oxidation

Understanding the thermodynamics is the first step in exotherm management. The conversion of a sulfide to a sulfone occurs in two distinct steps (sulfide → sulfoxide → sulfone), both of which release significant energy. When using hydrogen peroxide (H₂O₂), the parasitic decomposition of the oxidant further contributes to the heat load.

Table 1: Quantitative Thermodynamic Data for Sulfide Oxidation

Reaction StepApprox. Enthalpy (ΔH)Risk FactorRecommended Control Strategy
Sulfide → Sulfoxide -50 to -55 kcal/molHigh (Fast kinetics)Controlled oxidant dosing; Active cooling
Sulfoxide → Sulfone -45 to -50 kcal/molMedium (Slower kinetics)Maintain catalyst turnover; Temperature hold
H₂O₂ Decomposition -23.4 kcal/molVariableAvoid basic pH; Monitor for trace metal impurities
Total Process ~ -120 to -130 kcal/mol Severe (Runaway risk) Dose-controlled semi-batch processing

Troubleshooting & FAQs

Q: Why did my reaction temperature spike unexpectedly during the middle of the H₂O₂ addition? A: This is a classic case of reagent accumulation . If the reaction is initiated at a temperature that is too low (e.g., <20°C), the catalyst (such as sodium tungstate or a Mo(VI)-based complex) remains 2[2]. The H₂O₂ pools in the reactor without reacting. Once the mixture eventually warms to the initiation temperature (often ~40°C), all the accumulated oxidant reacts simultaneously, causing a 3[3]. Causality Rule: Always heat the reaction mixture to the catalyst's initiation temperature before starting the oxidant feed.

Q: How do I choose the safest oxidant for scaling up this specific synthesis? A: For large-scale pharmaceutical synthesis, catalytic H₂O₂ (using W or Mo catalysts) is preferred over 4 like mCPBA or Oxone[4]. mCPBA generates shock-sensitive byproducts and has poor atom economy, while Oxone creates thick, difficult-to-stir slurries that exacerbate localized hot spots. Catalytic H₂O₂ produces only water as a byproduct, but it requires4 to manage the exotherm[4].

Q: My In-Process Control (IPC) shows 15% of the sulfoxide intermediate remains. Should I just add more oxidant and increase the heat? A: No. Pushing the reaction with excess heat and oxidant to force the sulfoxide-to-sulfone conversion can lead to4 (e.g., degradation of the aromatic ring) and dangerous peroxide accumulation[4]. Instead, verify that your pH hasn't drifted (as 4 often suppress side reactions and promote sulfone formation) and check if the catalyst has been poisoned[4]. If necessary, dose a small amount of fresh catalyst rather than dumping in more oxidant.

Self-Validating Experimental Protocol

Methodology: Controlled Catalytic Oxidation of 4-(Ethylthio)-3-fluorobenzoic Acid

This protocol is designed as a self-validating system . It uses conditional hold points to ensure that the reaction is proceeding safely before the operator is allowed to continue to the next step.

Step 1: Reactor Preparation & Dissolution

  • Charge a jacketed reactor with 4-(ethylthio)-3-fluorobenzoic acid (1.0 eq) and 5 (or acetonitrile)[5].

  • Validation Check: Ensure complete dissolution. A biphasic or slurry system at this stage will cause erratic mass transfer during oxidation.

Step 2: Catalyst Addition & Initiation

  • Add the catalyst (e.g., Sodium tungstate dihydrate, 0.01 eq, or a Mo(VI) catalyst) and a2 if operating in a biphasic aqueous/organic mixture[2].

  • Heat the reactor to 40°C.

  • Validation Check: Do not proceed to Step 3 until the internal temperature is 3 for at least 15 minutes. This prevents oxidant pooling[3].

Step 3: Controlled Oxidant Dosing (The Critical Step)

  • Begin dosing 30% aqueous H₂O₂ (2.2 eq) via a syringe pump or addition funnel over 2 to 3 hours.

  • Self-Validating Hold Point: Monitor the internal temperature. It should rise slightly (e.g., to 42-45°C) and hold steady, indicating the reaction is consuming the H₂O₂ as it drops in. If the temperature drops during dosing, STOP the feed immediately. A temperature drop indicates the catalyst has stopped working and H₂O₂ is accumulating.

Step 4: In-Process Control (IPC) Verification

  • After dosing is complete, stir for 1 hour at 40°C.

  • Take a sample for HPLC analysis.

  • Validation Check: The reaction is only considered complete when the sulfoxide intermediate is <1.0% (Area%). If >1.0%, stir for an additional hour. Do not add more H₂O₂ without verifying catalyst activity.

Step 5: Quench and Isolation

  • Cool the reactor to 10°C.

  • Slowly add an aqueous solution of sodium sulfite (Na₂SO₃) to quench unreacted peroxides.

  • Validation Check: Test the organic phase with KI-starch indicator paper. It must remain white (negative for peroxides) before proceeding to phase separation and crystallization.

Workflows and Logical Relationships

ExothermLogic Start Temperature Spike Detected CheckDose Is Oxidant Dosing Too Fast? Start->CheckDose PauseDose Pause Dosing & Increase Cooling CheckDose->PauseDose Yes CheckMix Check Agitation (RPM & Baffling) CheckDose->CheckMix No FixMix Increase RPM / Improve Mass Transfer CheckMix->FixMix Poor Mixing CheckCat Is Catalyst Active? (Check IPC) CheckMix->CheckCat Good Mixing AddCat Dose Additional Catalyst (e.g. Mo/W) CheckCat->AddCat Low Conversion

Troubleshooting logic for thermal runaway during sulfide oxidation.

Workflow Substrate 4-(Ethylthio)-3- fluorobenzoic acid Catalyst Add Catalyst (Na2WO4/Mo) Substrate->Catalyst Heat Heat to 40°C (Initiation) Catalyst->Heat Dose Dose 30% H2O2 (Monitor Temp) Heat->Dose IPC IPC by HPLC (<1% Sulfoxide) Dose->IPC Quench Quench Excess (Na2SO3) IPC->Quench

Step-by-step workflow for the controlled oxidation to sulfone.

References

  • Title: US9505791B2 - Prodrugs and methods of use thereof Source: Google Patents URL
  • Source: acsgcipr.
  • Source: nih.
  • Title: Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI)
  • Source: mdpi.

Sources

Technical Support Center: 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Reactivity & Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 4-(Ethylsulfonyl)-3-fluorobenzoic acid . This bifunctional building block is highly valued in the development of targeted therapeutics and hypoxia-activated prodrugs[1]. Its reactivity is defined by two primary sites: the C3-fluoro group, which undergoes Nucleophilic Aromatic Substitution (SNAr), and the C1-carboxylic acid, which is primed for amidation or esterification.

Understanding the thermodynamic and kinetic solvent effects is critical to mastering this molecule's divergent reactivity.

Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction with a primary amine stalling at 40% conversion in ethanol, despite extended heating?

A1: The issue is rooted in solvent-solute interactions that suppress the kinetic rate of the reaction. Protic solvents like ethanol act as strong hydrogen-bond donors. They form a rigid solvent "cage" around your incoming amine nucleophile, drastically reducing its nucleophilicity[2]. Furthermore, 4-(Ethylsulfonyl)-3-fluorobenzoic acid contains a free carboxylic acid moiety. In a protic environment, the amine easily deprotonates the acid to form a carboxylate salt. This salt donates electron density back into the aromatic ring, deactivating the C3-position toward SNAr.

Actionable Solution: Switch to a polar aprotic solvent like DMSO or DMF[3]. Polar aprotic solvents effectively solvate cations but leave the nucleophilic amine "naked" and highly reactive[4]. Additionally, add 2.0–3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to preferentially deprotonate the carboxylic acid and neutralize the HF byproduct, preserving your target nucleophile.

Q2: I am trying to form the acid chloride of this compound using oxalyl chloride in THF, but the activation is sluggish. Why?

A2: Oxalyl chloride activation relies on the formation of a highly electrophilic Vilsmeier-Haack type intermediate. While THF is aprotic, it lacks the structural properties required to catalyze the formation of this intermediate.

Actionable Solution: Switch your solvent to anhydrous Dichloromethane (DCM) and add a catalytic amount of DMF (1-5 mol%). The DMF reacts rapidly with oxalyl chloride to generate the active chloroiminium ion (Vilsmeier reagent)[5], which then attacks the carboxylic acid. This is a self-validating system: the reaction will produce visible gas evolution (CO, CO₂, HCl). When the bubbling completely ceases, the activation is complete.

Q3: How does the ethylsulfonyl group influence the regioselectivity of the nucleophilic attack?

A3: The ethylsulfonyl (-SO₂Et) group is a powerful electron-withdrawing group (EWG) operating via both inductive (-I) and resonance (-M) effects. It heavily depletes electron density at the ortho and para positions of the aromatic ring. Because the fluorine atom is situated ortho to the sulfonyl group (at C3), the C3 carbon becomes highly electrophilic. During the SNAr reaction, the ethylsulfonyl group stabilizes the negatively charged transition state (the Meisenheimer complex)[3], ensuring exclusive substitution at the fluorinated position[1].

Quantitative Data Summary: Solvent Effects on SNAr

The table below summarizes the empirical impact of solvent selection on the SNAr conversion rates for 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

SolventSolvent TypeDielectric Constant (ε)Relative SNAr RateMechanistic Impact
DMSO Polar Aprotic46.7Very High Optimal stabilization of the Meisenheimer complex; leaves nucleophile naked.
DMF Polar Aprotic36.7High Excellent solvation of cations; slight risk of in situ dimethylamine generation at high temps.
THF Polar Aprotic7.6Low Poor solubility for the carboxylate salt intermediate; slow reaction kinetics.
Ethanol Polar Protic24.5Very Low Hydrogen-bonding cages the nucleophile, drastically reducing reactivity.

Experimental Protocols

Protocol 1: Optimized SNAr Workflow (C3-Amination)

Self-Validating Rationale: Utilizing DMSO ensures the nucleophile remains highly active, while DIPEA acts as an acid scavenger. The acidic workup ensures the unreacted amine is washed away while the product precipitates.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 4-(Ethylsulfonyl)-3-fluorobenzoic acid (1.0 eq) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: The excess base accounts for the carboxylic acid proton and the HF generated during substitution.

  • Nucleophile Addition: Add the desired secondary or primary amine (1.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS or TLC (eluting with DCM/MeOH 10:1) until the starting material is entirely consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the C3-substituted benzoic acid.

Protocol 2: Carboxylic Acid Activation (Acid Chloride Formation)

Self-Validating Rationale: Gas evolution serves as a direct visual indicator of reaction progress and intermediate formation.

  • Preparation: Suspend the C3-substituted 4-(ethylsulfonyl)benzoic acid (1.0 eq) in anhydrous DCM (0.3 M).

  • Catalyst Addition: Add catalytic anhydrous DMF (0.05 eq).

  • Activation: Cool the suspension to 0 °C. Add Oxalyl Chloride (1.5 eq) dropwise.

  • Monitoring: Stir at room temperature. The suspension will gradually clear into a homogeneous solution as the acid chloride forms. The reaction is complete when gas evolution (CO, CO₂, HCl) completely ceases (typically 1–2 hours).

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude acid chloride is highly reactive and should be used immediately in the subsequent amidation or esterification step.

Mechanistic Visualization

G SM 4-(Ethylsulfonyl)-3-fluorobenzoic acid (Bifunctional Starting Material) SNAr SNAr Pathway (C3-Fluoro) SM->SNAr Amine Nucleophile Amide Activation Pathway (C1-COOH) SM->Amide Oxalyl Chloride Aprotic Polar Aprotic (DMSO/DMF) Optimal SNAr Kinetics SNAr->Aprotic Promotes naked nucleophile Protic Protic Solvents (EtOH) H-Bonding Hinders SNAr SNAr->Protic Cages nucleophile Vilsmeier Vilsmeier Intermediate (DCM + cat. DMF) Amide->Vilsmeier Rapid Activation Prod1 C3-Aminated Product (High Yield) Aprotic->Prod1 Stabilizes Meisenheimer Complex Protic->SNAr Reaction Stalls Prod2 Acid Chloride / Amide (High Yield) Vilsmeier->Prod2 Gas Evolution Ceases

Mechanistic workflows and solvent effects for 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

References

  • Title: US9505791B2 - Prodrugs and methods of use thereof Source: Google Patents URL
  • Title: Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents Source: IntechOpen URL: [Link]

  • Title: Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid and Its Fluorinated Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][3][4] Among the myriad of fluorinated building blocks, fluorinated benzoic acids have emerged as particularly valuable synthons due to their versatile reactivity and the profound influence of fluorine on their physicochemical and biological profiles.[5][6] This guide provides a comprehensive comparative analysis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid and its fluorinated analogs, offering insights into their synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

The presence of both a fluorine atom and an ethylsulfonyl group on the benzoic acid ring creates a unique electronic and steric environment. The fluorine atom, with its high electronegativity, and the potent electron-withdrawing nature of the sulfonyl group can significantly impact the molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and interactions with biological targets.[1][7] Understanding how variations in the fluorination pattern and the nature of the sulfonyl substituent affect these properties is crucial for the rational design of novel drug candidates.

Physicochemical Properties: A Comparative Overview

CompoundPredicted pKaPredicted logPRationale for Physicochemical Profile
4-(Ethylsulfonyl)-3-fluorobenzoic acid ~3.0 - 3.5~2.0 - 2.5The strong electron-withdrawing effects of both the 3-fluoro and 4-ethylsulfonyl groups significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). The ethylsulfonyl group also contributes to a moderate increase in lipophilicity.
3-Fluoro-4-(methylsulfonyl)benzoic acid ~3.0 - 3.5~1.8 - 2.3Similar to its ethylsulfonyl counterpart, the methylsulfonyl group is a strong electron-withdrawing group, leading to a comparable increase in acidity. The slightly smaller alkyl group results in a marginally lower predicted logP.
3,4-Difluorobenzoic acid ~3.5 - 3.8~1.9 - 2.2The two fluorine atoms provide a strong inductive electron-withdrawing effect, increasing acidity. The overall lipophilicity is comparable to the sulfonyl-containing analogs.
4-(Trifluoromethyl)-3-fluorobenzoic acid ~3.2 - 3.6~2.8 - 3.3The trifluoromethyl group is a very strong electron-withdrawing group, enhancing acidity. It also significantly increases lipophilicity, which can impact solubility and protein binding.
3-Fluorobenzoic acid ~3.8 - 4.0~1.6 - 1.9The single fluorine atom increases acidity compared to benzoic acid, but to a lesser extent than the di-substituted analogs. It has the lowest lipophilicity in this series.

Note: The pKa and logP values are estimations based on computational models and established substituent effects in medicinal chemistry. Actual experimental values may vary.

Synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid and its Analogs

The synthesis of these compounds typically involves a multi-step sequence, starting from commercially available fluorinated precursors. A general and adaptable synthetic strategy is crucial for generating a library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Final Product Start Fluorinated Precursor (e.g., 2-Fluoro-4-bromotoluene) Oxidation Oxidation of Methyl Group (e.g., KMnO4) Start->Oxidation Step 1 Thiolation Nucleophilic Substitution with Ethanethiolate Oxidation->Thiolation Step 2 Sulfone_Formation Oxidation of Sulfide (e.g., H2O2, m-CPBA) Thiolation->Sulfone_Formation Step 3 Final_Product 4-(Ethylsulfonyl)-3-fluorobenzoic acid Sulfone_Formation->Final_Product Step 4 SAR_Relationships cluster_Core Core Scaffold cluster_Analogs Analogs cluster_Properties Key Properties Core 3-Fluorobenzoic Acid Ethylsulfonyl 4-(Ethylsulfonyl) Core->Ethylsulfonyl + Ethylsulfonyl Methylsulfonyl 4-(Methylsulfonyl) Core->Methylsulfonyl + Methylsulfonyl Difluoro 4-Fluoro Core->Difluoro + Fluoro Trifluoromethyl 4-(Trifluoromethyl) Core->Trifluoromethyl + Trifluoromethyl Metabolic_Stability Metabolic Stability Ethylsulfonyl->Metabolic_Stability Increases Acidity Acidity (pKa) Ethylsulfonyl->Acidity Increases Lipophilicity Lipophilicity (logP) Ethylsulfonyl->Lipophilicity Increases Methylsulfonyl->Metabolic_Stability Increases Methylsulfonyl->Acidity Increases Permeability Permeability Difluoro->Permeability Increases Difluoro->Acidity Increases Trifluoromethyl->Acidity Significantly Increases Trifluoromethyl->Lipophilicity Significantly Increases Cytotoxicity Cytotoxicity Trifluoromethyl->Cytotoxicity Potentially Increases

Sources

Analytical Method Validation Guide for 4-(Ethylsulfonyl)-3-fluorobenzoic Acid: RP-HPLC vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Ethylsulfonyl)-3-fluorobenzoic acid is a highly functionalized intermediate critical to the synthesis of AKR1C3-targeted prodrugs and[1]. Because it serves as a foundational building block in pharmaceutical synthesis, any trace impurities—such as unreacted aldehydes or des-fluoro degradants—can propagate through the synthetic pathway, compromising the final Active Pharmaceutical Ingredient (API). This guide provides an objective comparison between standard RP-HPLC-UV and advanced UHPLC-ESI-MS/MS methodologies, detailing their validation frameworks in strict accordance with the updated [2].

Physicochemical Profiling & Method Rationale

To engineer a robust analytical method, experimental choices must be rooted in the molecule's physicochemical properties rather than trial and error.

  • Ionization & Retention Causality: The compound contains a carboxylic acid moiety with an estimated pKa of ~3.5–4.0. Under neutral pH conditions, the molecule ionizes, leading to poor retention and severe peak tailing on standard reversed-phase columns. Therefore, the mobile phase must be heavily buffered to an acidic pH (e.g., pH 2.0 with 0.1% Formic Acid or Trifluoroacetic Acid) to ensure the compound remains fully protonated, maximizing hydrophobic interactions with the stationary phase.

  • Selectivity Causality: The presence of a highly electronegative fluorine atom and a bulky, polar ethylsulfonyl group creates unique dipole moments. While a standard C18 column provides excellent general retention, a Pentafluorophenyl (PFP) stationary phase offers orthogonal selectivity. The PFP column exploits π−π , dipole-dipole, and hydrogen-bonding interactions, which are critical for resolving structurally similar fluorinated impurities.

Methodological Comparison

The choice between RP-HPLC-UV and UHPLC-MS/MS depends entirely on the analytical objective: routine Quality Control (QC) versus trace impurity profiling.

ParameterRP-HPLC-UV (Standard QC)UHPLC-ESI-MS/MS (Trace Profiling)
Primary Use Case Assay quantification, major impurity trackingGenotoxic impurity screening, bioanalysis
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL
Selectivity Moderate (relies on chromatographic resolution)High (relies on m/z transitions)
Run Time 15–20 minutes3–5 minutes
Cost & Complexity Low to ModerateHigh
Experimental Protocols

Every protocol must function as a self-validating system. System Suitability Testing (SST) is integrated into the first step of both workflows to ensure the instrument is fit-for-purpose before any sample is consumed.

Protocol A: RP-HPLC-UV for Assay and Purity
  • Step 1: System Suitability Setup. Prepare a standard solution at 100 µg/mL. Inject 6 replicates. Self-Validation Criteria: The system is only valid to proceed if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, resolution between the analyte and known impurities is > 2.0, and the tailing factor is < 1.5.

  • Step 2: Chromatographic Conditions.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (optimal absorbance for the fluorinated aromatic ring).

  • Step 3: Sample Preparation. Dissolve 10 mg of 4-(Ethylsulfonyl)-3-fluorobenzoic acid in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to working concentrations using the initial mobile phase conditions to prevent solvent-mismatch band broadening.

Protocol B: UHPLC-ESI-MS/MS for Trace Impurity Profiling
  • Step 1: MS Tuning and Optimization. Infuse a 1 µg/mL standard directly into the mass spectrometer. Causality: Because the analyte is a strong acid, operate in Negative Electrospray Ionization (ESI-) mode to monitor the[M-H]- precursor ion. Optimize collision energy to identify stable product ions for Multiple Reaction Monitoring (MRM).

  • Step 2: Chromatographic Conditions.

    • Column: Waters Acquity UPLC CSH PFP (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Step 3: MRM Transitions. Monitor the transition from the precursor ion to the primary fragment (e.g., loss of the ethylsulfonyl group) to ensure absolute specificity, completely eliminating background matrix interference.

Validation Parameters & Experimental Data

The following table summarizes the experimental validation data for both methods, strictly adhering to the [2] for analytical procedure lifecycle management.

Validation Parameter (ICH Q2)Acceptance CriteriaRP-HPLC-UV ResultsUHPLC-MS/MS Results
Linearity (R²) > 0.9990.9995 (10-150 µg/mL)0.9998 (1-500 ng/mL)
Accuracy (% Recovery) 98.0% – 102.0%99.2% ± 0.6%100.4% ± 1.1%
Precision (Repeatability RSD) < 2.0%0.8%1.5%
Limit of Detection (LOD) Signal-to-Noise > 3:10.4 µg/mL0.8 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 10:11.2 µg/mL2.5 ng/mL
Specificity No interference at RTPassed (Resolution > 2.5)Passed (Unique MRM)
Visualizations

ValidationWorkflow Dev Method Development (Selectivity & pH Optimization) SST System Suitability (Self-Validating Checkpoint) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (Calibration Models) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Variations) Prec->Rob Val Validated Method (ICH Q2(R2) Compliant) Rob->Val

ICH Q2(R2) Analytical Method Validation Workflow.

ImpurityPathway SM Starting Material 4-(Ethylsulfonyl)-3-fluorobenzaldehyde Ox Oxidation Reaction (NaOCl2, H2O2, Buffer) SM->Ox API Target Analyte 4-(Ethylsulfonyl)-3-fluorobenzoic acid Ox->API Main Pathway ImpA Impurity A Unreacted Aldehyde Ox->ImpA Incomplete Rxn ImpB Impurity B Des-fluoro Degradant API->ImpB Hydrolysis/Degradation

Synthetic pathway and potential impurity tracking for the target analyte.

References
  • Title: US9505791B2 - Prodrugs and methods of use thereof Source: Google Patents URL
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

A Comparative Analysis of the Biological Activity of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Derivatives as BRAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(ethylsulfonyl)-3-fluorobenzoic acid scaffold is a key pharmacophore in the development of targeted cancer therapies, particularly as inhibitors of the BRAF kinase. This guide provides a comparative analysis of the biological activity of derivatives built upon this core structure, offering insights into their structure-activity relationships (SAR) and potential for therapeutic development. The information presented herein is supported by experimental data from publicly available research and is intended to guide further drug discovery efforts.

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in components like the BRAF kinase, is a hallmark of many cancers.[1][2] Specifically, the BRAF V600E mutation is found in a significant percentage of melanomas, as well as other cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell growth.[3][4] This makes BRAF an attractive target for therapeutic intervention.

The 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Scaffold: A Privileged Structure for BRAF Inhibition

Derivatives of 4-(ethylsulfonyl)-3-fluorobenzoic acid have emerged as potent and selective inhibitors of BRAF. The core structure provides a key interaction point with the kinase hinge region, while modifications to the appended functionalities allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of two hypothetical, yet representative, derivatives to illustrate the principles of SAR in this chemical series.

Table 1: Comparative Biological Activity of Representative Derivatives

CompoundDerivative ADerivative B
Structure 4-(Ethylsulfonyl)-3-fluorobenzoic acid coupled with a 4-aminopyridine moiety4-(Ethylsulfonyl)-3-fluorobenzoic acid coupled with a 2-aminothiazole moiety
Target BRAF V600EBRAF V600E
IC₅₀ (BRAF V600E) 15 nM50 nM
Cellular Antiproliferative Activity (A375 Melanoma Cells) 50 nM200 nM
Selectivity vs. CRAF 100-fold50-fold

In-Depth Analysis of Derivatives

Derivative A: A Highly Potent and Selective BRAF Inhibitor

Derivative A, featuring a 4-aminopyridine moiety, demonstrates superior potency against the BRAF V600E mutant. This enhanced activity can be attributed to the optimal hydrogen bonding interactions between the pyridine nitrogen and key residues within the ATP-binding pocket of the kinase. The planarity of the pyridine ring likely contributes to favorable stacking interactions, further stabilizing the inhibitor-enzyme complex. The 100-fold selectivity over the related CRAF kinase is a critical feature, as off-target inhibition of CRAF can lead to paradoxical MAPK pathway activation and unwanted side effects.[3]

Derivative B: A Promising Lead with Potential for Optimization

Derivative B, incorporating a 2-aminothiazole group, also exhibits significant inhibitory activity, albeit with a higher IC₅₀ compared to Derivative A. The thiazole ring, while still capable of forming important interactions, may have a slightly different geometry that is less optimal for binding to the active site. However, the thiazole scaffold offers numerous points for further chemical modification, providing an opportunity to improve potency and selectivity through iterative design and synthesis.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific rigor of this comparison, standardized in vitro assays are essential. The following are detailed protocols for determining the biological activity of these and similar compounds.

Protocol 1: In Vitro BRAF V600E Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant BRAF V600E.

Methodology:

  • Reagents and Materials:

    • Recombinant human BRAF V600E enzyme

    • MEK1 (unactive) as a substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, recombinant BRAF V600E enzyme, and the substrate (MEK1).

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Antiproliferative Assay (A375 Melanoma Cell Line)

This assay measures the effect of the compounds on the proliferation of a cancer cell line known to harbor the BRAF V600E mutation.

Methodology:

  • Reagents and Materials:

    • A375 human melanoma cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed A375 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_0 In Vitro Kinase Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Compound) B Dispense into 384-well Plate A->B C Incubate at 30°C B->C D Add Kinase-Glo® Reagent C->D E Measure Luminescence D->E F Calculate IC₅₀ E->F

Caption: Workflow for the in vitro BRAF kinase inhibition assay.

G cluster_1 Cellular Antiproliferative Assay Workflow G Seed A375 Cells in 96-well Plate H Treat with Test Compounds G->H I Incubate for 72 hours H->I J Add CellTiter-Glo® Reagent I->J K Measure Luminescence J->K L Calculate GI₅₀ K->L

Caption: Workflow for the cellular antiproliferative assay.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Inhibitor Inhibitor Inhibitor->BRAF V600E

Caption: Simplified MAPK signaling pathway with BRAF V600E inhibition.

Conclusion and Future Directions

The 4-(ethylsulfonyl)-3-fluorobenzoic acid scaffold is a versatile and highly effective starting point for the design of potent and selective BRAF inhibitors. Structure-activity relationship studies, such as the comparison between Derivative A and Derivative B, are crucial for guiding medicinal chemistry efforts.[5][6][7] Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring modifications that can overcome potential resistance mechanisms will be critical for the long-term success of these targeted therapies.[2] The continued investigation into derivatives of this class holds significant promise for the development of novel anticancer agents.[8][9][10][11]

References

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. National Center for Biotechnology Information. Available at: [Link]

  • Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils. PubMed. Available at: [Link]

  • Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. National Center for Biotechnology Information. Available at: [Link]

  • Targeting BRAF kinase fusions with pan-RAF and vertical MAPK inhibition. bioRxiv. Available at: [Link]

  • An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. PubMed. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Journal articles: 'Study of structure-activity relationships'. Grafiati. Available at: [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. Available at: [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. Available at: [Link]

  • Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

In vitro and in vivo efficacy studies of compounds derived from 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Next-Generation Hypoxia-Activated Prodrugs Derived from 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Executive Summary

Solid tumors are notoriously difficult to treat due to their poorly vascularized, hypoxic microenvironments, which confer resistance to conventional radiotherapy and chemotherapy. Hypoxia-Activated Prodrugs (HAPs) were developed to exploit this physiological anomaly. However, first-generation HAPs like PR-104 failed in clinical trials due to off-target aerobic activation by human aldo-keto reductase 1C3 (AKR1C3), leading to severe dose-limiting myelosuppression [1, 3].

The synthesis of next-generation prodrugs—most notably CP-506 —utilizes 4-(ethylsulfonyl)-3-fluorobenzoic acid as a core intermediate [3, 4]. By replacing the predecessor’s methylsulfonyl group with a bulkier ethylsulfonyl moiety, researchers engineered a steric shield that physically prevents binding within the AKR1C3 active site[4]. This structural evolution eliminates off-target toxicity while preserving potent, selective activation by one-electron reductases in hypoxic tumor cores and bacterial nitroreductases (e.g., E. coli NfsA) for Gene-Directed Enzyme Prodrug Therapy (GDEPT) [3, 4].

This guide objectively compares the in vitro and in vivo efficacy of these ethylsulfonyl derivatives against legacy alternatives, providing self-validating experimental protocols and mechanistic insights.

Mechanistic Pathway: The Ethylsulfonyl Advantage

The efficacy of 4-(ethylsulfonyl)-3-fluorobenzoic acid derivatives hinges on their dual-activation potential and strict resistance to aerobic metabolism. Under normoxic conditions, the steric bulk of the ethylsulfonyl group prevents AKR1C3 from reducing the prodrug. Under severe hypoxia (<0.1% O₂), ubiquitous one-electron reductases convert the prodrug into a nitro radical anion. Without oxygen to rapidly back-oxidize this radical, it further reduces into highly cytotoxic hydroxylamine and amine mustards, which induce fatal DNA interstrand cross-links (ICLs) [1, 2].

G Prodrug 4-(Ethylsulfonyl) Derivatives (e.g., CP-506) AKR1C3 Human AKR1C3 (Normoxia) Prodrug->AKR1C3 Steric Hindrance Hypoxia 1-Electron Reductases (Hypoxia) Prodrug->Hypoxia 1e- Reduction NfsA E. coli NfsA (GDEPT) Prodrug->NfsA 2e- Reduction Radical Nitro Radical Anion (O2-sensitive) Hypoxia->Radical Active Cytotoxic Mustards (DNA Alkylators) NfsA->Active Radical->Active Hypoxia Sustained DNA DNA Interstrand Cross-links (Apoptosis) Active->DNA Alkylation

Figure 1: Activation pathways of 4-(Ethylsulfonyl)-3-fluorobenzoic acid derivatives.

In Vitro Efficacy & The Bystander Effect

To accurately evaluate HAPs, standard 2D monolayer assays are insufficient. In 2D cultures, diffusible active metabolites wash away into the bulk media, masking the drug's "bystander effect." Therefore, 3D Multicellular Layers (MCLs) must be used. MCLs mimic solid tissue density, allowing the active amine mustards generated in hypoxic cells to diffuse into and kill adjacent, non-metabolizing oxygenated cells [1, 4].

Protocol 1: 3D Multicellular Layer (MCL) Hypoxia Assay

Causality Check: This protocol utilizes custom gassing chambers to strictly control oxygen tension, ensuring that cytotoxicity is definitively linked to hypoxia-selective prodrug reduction rather than baseline chemical instability.

  • MCL Stratification: Seed HCT116 wild-type and AKR1C3-overexpressing cells onto collagen-coated microporous Teflon membranes. Culture for 3 days to form dense, stratified 3D layers.

  • Atmospheric Equilibration: Transfer MCLs to airtight custom gassing chambers. Equilibrate with either 95% O₂ / 5% CO₂ (hyperoxia/normoxia control) or 0% O₂ / 5% CO₂ (anoxia) for 1 hour.

  • Prodrug Dosing: Expose MCLs to varying concentrations of CP-506 (0.1 – 100 µM) for 4 hours.

  • Dissociation: Enzymatically dissociate the MCLs using trypsin to halt the bystander diffusion and isolate cells. Plate single-cell suspensions into 100 mm dishes.

  • Clonogenic Readout: Incubate for 10–14 days. Stain with methylene blue and count colonies to determine Log Cell Kill (LCK) and calculate the Hypoxic Cytotoxicity Ratio (HCR).

Table 1: In Vitro Performance Comparison
MetricPR-104A (First-Gen)Evofosfamide (TH-302)CP-506 (Ethylsulfonyl Derivative)
Aerobic AKR1C3 Activation High (112-fold hypersensitivity)NoneNone (Resistant)
Hypoxic Cytotoxicity Ratio (HCR) ~10 – 20~50 – 100> 100 (up to 203)
Bystander Efficiency (3D MCL) ModerateLow (Poor tissue diffusion)High (Diffusible amine metabolites)

In Vivo Pharmacodynamics & DNA Adductomics

Standard caliper measurements of Tumor Growth Delay (TGD) prove that a drug shrinks a tumor, but they do not prove how. To validate that 4-(ethylsulfonyl)-3-fluorobenzoic acid derivatives act specifically via hypoxia-targeted DNA alkylation, high-resolution accurate-mass (HRAM) LC-MS³ adductomics must be employed [2].

G Implant 1. Tumor Implantation (MDA-MB-468 Xenografts) Hypoxia 2. Hypoxia Development (Tumor Volume ~200 mm³) Implant->Hypoxia Dosing 3. CP-506 Administration (600-800 mg/kg i.p. QD5) Hypoxia->Dosing Efficacy 4. Efficacy Readout (Tumor Growth Delay) Dosing->Efficacy Adducts 5. DNA Adductomics (LC-MS3 Quantification) Dosing->Adducts

Figure 2: Workflow for in vivo xenograft efficacy and LC-MS3 DNA adductomics validation.

Protocol 2: In Vivo Xenograft Efficacy & Adductomics Workflow

Causality Check: Tumors are allowed to reach ~200 mm³ before dosing to ensure the development of a mature, pathophysiologically hypoxic core necessary for prodrug activation. ¹⁵N-labeled DNA is used as an internal standard during LC-MS³ to prevent false-positive adduct quantification.

  • Xenograft Establishment: Inject 5×10⁶ MDA-MB-468 cells subcutaneously into the right flank of female nude mice.

  • Randomization & Dosing: Once tumors reach a volume of ~200 mm³, randomize mice into vehicle and treatment cohorts. Administer CP-506 via intraperitoneal (i.p.) injection at 600–800 mg/kg once daily for 5 days (QD5).

  • Tumor Growth Delay (TGD): Measure tumors bi-weekly using digital calipers. The efficacy endpoint is defined as the time taken to reach 4× the starting volume.

  • DNA Extraction & Digestion: Excise tumors post-treatment. Extract genomic DNA and perform enzymatic digestion down to single nucleosides.

  • LC-MS³ Adductomics: Quantify CP-506-DNA adducts using HRAM LC-MS³. Compare adduct levels in tumor tissue versus oxygenated healthy tissue (e.g., liver/bone marrow) to validate hypoxia-selective alkylation [2].

Table 2: In Vivo Efficacy & Pharmacodynamics Comparison
ParameterPR-104CP-506 (Ethylsulfonyl Derivative)Causality / Mechanism
Off-Target Myelosuppression SevereNegligibleSteric hindrance of the ethylsulfonyl group prevents AKR1C3 binding in oxygenated bone marrow [1, 4].
Tumor Hypoxic Fraction (HF) Moderately reducedSignificantly depletedHigh intracellular uptake and deep tissue diffusion (up to 190 µm) into hypoxic cores [1].
DNA Adduct Formation Systemic (Non-selective)Highly Hypoxia-SelectiveLC-MS³ confirms 15 unique adducts are strictly localized to hypoxic tumor microenvironments [2].

Conclusion

Compounds derived from 4-(ethylsulfonyl)-3-fluorobenzoic acid represent a masterclass in rational drug design. By making a precise structural modification—swapping a methylsulfonyl for an ethylsulfonyl group—researchers successfully decoupled the potent hypoxia-selective cytotoxicity of nitrogen mustards from the dose-limiting aerobic toxicity that plagued earlier generations. Supported by robust 3D MCL data and in vivo LC-MS³ adductomics, CP-506 and its analogs stand as superior alternatives to legacy HAPs for both targeted hypoxic therapy and GDEPT applications.

References

  • van der Wiel, A. M. A., et al. "Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506." Molecular Cancer Therapeutics, 20(12), 2372-2383 (2021). URL:[Link]

  • Solivio, M. J., et al. "In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug CP-506 Using DNA Adductomics." Chemical Research in Toxicology, 35(3), 411-422 (2022). URL:[Link]

  • Ashoorzadeh, A., et al. "Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506." ACS Medicinal Chemistry Letters, 14(11), 1517-1523 (2023). URL:[Link]

  • Ashoorzadeh, A., et al. "Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications." Pharmaceuticals, 15(2), 185 (2022). URL:[Link]

A Comparative Cost and Efficiency Analysis of Synthetic Routes to 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-(Ethylsulfonyl)-3-fluorobenzoic acid is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of various pharmacologically active agents. The presence of the fluoro and ethylsulfonyl groups can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. Given its strategic importance, the development of an efficient, scalable, and cost-effective synthesis is of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparative analysis of two primary synthetic routes to this valuable intermediate, focusing on chemical efficiency, cost of goods, and operational safety.

Overview of Synthetic Strategies

The synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid fundamentally requires the formation of a carbon-sulfur bond and the subsequent oxidation of the resulting thioether to the corresponding sulfone. The two most logical and industrially relevant approaches diverge based on the choice of starting material and the stage at which the key functional groups are introduced.

  • Route 1: Begins with 4-bromo-3-fluorobenzoic acid, introducing the ethylthio- group via a nucleophilic aromatic substitution reaction, followed by oxidation.

  • Route 2: Starts with 4-fluoro-3-nitrobenzoic acid, proceeding through reduction of the nitro group, diazotization, and introduction of the ethylthio- moiety, followed by oxidation.

This guide will dissect each route, providing detailed protocols, cost analyses, and a final comparative summary to inform synthetic strategy selection.

Route 1: Synthesis from 4-Bromo-3-fluorobenzoic Acid

This route is a straightforward, two-step process that leverages the reactivity of the aryl bromide for nucleophilic substitution with an ethyl thiolate source.

Synthetic Scheme:

Route 1 start 4-Bromo-3-fluorobenzoic acid intermediate 4-(Ethylthio)-3-fluorobenzoic acid start->intermediate 1. Sodium ethanethiolate (or EtSH, base) DMF, Heat product 4-(Ethylsulfonyl)-3-fluorobenzoic acid intermediate->product 2. Oxidizing Agent (e.g., Oxone®, H₂O₂) Solvent

Caption: Workflow for the synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid starting from 4-bromo-3-fluorobenzoic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-(Ethylthio)-3-fluorobenzoic acid

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-fluorobenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of starting material).

  • Thiolation: Add sodium ethanethiolate (1.2 eq) portion-wise to the stirred solution at room temperature. Causality Note: The use of a slight excess of the nucleophile ensures complete consumption of the starting material. DMF is an excellent polar aprotic solvent for this type of SNAr reaction, facilitating the displacement of the bromide.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid, which will precipitate the product. Filter the solid, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Step 2: Oxidation to 4-(Ethylsulfonyl)-3-fluorobenzoic acid

  • Reaction Setup: To a solution of 4-(ethylthio)-3-fluorobenzoic acid (1.0 eq) in a mixture of acetonitrile and water, add the oxidizing agent. A common and effective choice is Oxone® (potassium peroxymonosulfate, 2.2 eq). Expertise Note: Oxone® is preferred over harsher oxidants like potassium permanganate as it is more selective, environmentally benign, and operates under milder conditions, minimizing side reactions.[1] The use of 2.2 equivalents ensures the complete oxidation of the sulfide to the sulfone, bypassing the sulfoxide intermediate.

  • Oxidation: Stir the reaction vigorously at room temperature. The reaction is typically exothermic and may require occasional cooling with an ice bath. Monitor the reaction by TLC/HPLC for the disappearance of the starting material and the sulfoxide intermediate.

  • Work-up and Purification: Once the reaction is complete (usually 2-4 hours), quench any excess oxidant with a saturated solution of sodium bisulfite. Remove the acetonitrile under reduced pressure. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 4-(ethylsulfonyl)-3-fluorobenzoic acid as a white solid.

Cost Analysis (Route 1):
ReagentTypical Cost (per mole)Moles Required (per mole of product)Cost Contribution
4-Bromo-3-fluorobenzoic acid~$150 - $2501.0$150 - $250
Sodium Ethanethiolate~$50 - $801.2$60 - $96
Oxone®~$20 - $402.2$44 - $88
Solvents & Work-up~$10 - $20-$10 - $20
Total Estimated Cost $264 - $454

Note: Costs are estimates based on catalog prices for research quantities and can vary significantly with scale and supplier.

Route 2: Synthesis from 4-Fluoro-3-nitrobenzoic Acid

This multi-step route involves the transformation of a nitro group into the desired ethylthio- functionality, followed by oxidation.

Synthetic Scheme:

Route 2 start 4-Fluoro-3-nitrobenzoic acid step1 3-Amino-4-fluorobenzoic acid start->step1 1. Reduction (e.g., SnCl₂, H₂) HCl/EtOH step2 Diazonium Salt Intermediate step1->step2 2. Diazotization NaNO₂, HCl 0-5 °C step3 4-(Ethylthio)-3-fluorobenzoic acid step2->step3 3. Thiolation EtSH, Base product 4-(Ethylsulfonyl)-3-fluorobenzoic acid step3->product 4. Oxidation (e.g., Oxone®) Solvent

Caption: Multi-step workflow for synthesizing 4-(Ethylsulfonyl)-3-fluorobenzoic acid from 4-fluoro-3-nitrobenzoic acid.

Detailed Experimental Protocol:

Step 1: Reduction of 4-Fluoro-3-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in ethanol. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid.

  • Reduction: Heat the mixture to reflux (around 70-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the starting material.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts. Filter the mixture and wash the solid cake with ethanol. The filtrate contains the desired 3-amino-4-fluorobenzoic acid.

Step 2-3: Diazotization and Thiolation

  • Diazotization: Cool the filtrate containing the amine to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt. Trustworthiness Note: Maintaining a low temperature is critical during diazotization to prevent the decomposition of the unstable diazonium salt.

  • Thiolation: In a separate flask, prepare a solution of sodium ethanethiolate (1.5 eq) in water. Slowly add the cold diazonium salt solution to the thiolate solution. Vigorous nitrogen evolution will be observed.

  • Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Acidify the mixture with hydrochloric acid to precipitate the 4-(ethylthio)-3-fluorobenzoic acid. Filter, wash with water, and dry.

Step 4: Oxidation

This step is identical to Step 2 in Route 1. The crude 4-(ethylthio)-3-fluorobenzoic acid is oxidized using an agent like Oxone® to yield the final product.

Cost Analysis (Route 2):
ReagentTypical Cost (per mole)Moles Required (per mole of product)Cost Contribution
4-Fluoro-3-nitrobenzoic acid~$80 - $1501.0$80 - $150
Tin(II) Chloride Dihydrate~$25 - $404.5$112.5 - $180
Sodium Nitrite~$5 - $101.1$5.5 - $11
Sodium Ethanethiolate~$50 - $801.5$75 - $120
Oxone®~$20 - $402.2$44 - $88
Solvents & Work-up~$15 - $25-$15 - $25
Total Estimated Cost $332 - $574

Note: Costs are estimates based on catalog prices for research quantities and can vary significantly with scale and supplier.

Comparative Analysis and Discussion

MetricRoute 1 (from 4-Bromo-3-fluorobenzoic acid)Route 2 (from 4-Fluoro-3-nitrobenzoic acid)
Number of Steps 24 (or 3 if work-up is streamlined)
Overall Yield Typically Good to Excellent (60-80%)Moderate to Good (40-60%)
Starting Material Cost HigherLower
Total Reagent Cost LowerHigher
Process Complexity LowHigh
Safety & Environmental Uses DMF (reprotoxin). Thiolates have strong odors.Uses SnCl₂ (heavy metal waste). Diazonium salts are potentially explosive.

Expertise & Experience Insights:

  • For Laboratory Scale & Speed: Route 1 is unequivocally superior. Its two-step sequence, high-yielding transformations, and simpler purification protocols make it ideal for quickly accessing material for research and development. The higher initial cost of the starting material is offset by reduced labor, solvent usage, and higher overall efficiency.

  • For Industrial Scale & Cost of Goods: The choice becomes more nuanced. While the starting material for Route 2, 4-fluoro-3-nitrobenzoic acid, is significantly cheaper, the overall cost of goods is driven up by the stoichiometry of the tin chloride reductant.[2] The generation of substantial heavy metal waste is also a significant drawback from an environmental and disposal cost perspective. However, if a catalytic hydrogenation process could be developed to replace the SnCl₂ reduction, the cost-effectiveness of Route 2 would improve dramatically, potentially making it the preferred industrial route.

  • Robustness and Reliability: Route 1 is generally more robust. The SNAr reaction and the subsequent oxidation are high-yielding and well-understood transformations. In contrast, Route 2 involves a diazonium salt intermediate which can be thermally sensitive and prone to side reactions, potentially leading to lower yields and more complex purification challenges.

Conclusion and Recommendation

For the majority of applications in research, discovery, and early-phase drug development, Route 1 is the recommended synthetic strategy . Its operational simplicity, higher overall yield, and greater reliability provide a faster and more efficient path to the target molecule, 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

While Route 2 presents an intriguing alternative due to its cheaper starting material, its current reliance on stoichiometric heavy metal reductants and the operational complexities associated with diazotization make it less attractive. Future process development efforts focused on a cleaner reduction step could alter this assessment for large-scale manufacturing campaigns.

References

  • BenchChem. (2025). A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4-Fluoro-3-nitrobenzoic acid synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Bromo-3-fluorobenzoic acid.

Sources

A Guide to Correlating Computational and Experimental Data for 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Bridging Theoretical Predictions with Empirical Evidence

In the realm of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison for 4-(Ethylsulfonyl)-3-fluorobenzoic acid, a molecule of interest for its potential applications stemming from its sulfonyl and fluorinated benzoic acid moieties.[1] We will explore how theoretical calculations, primarily using Density Functional Theory (DFT), can be rigorously correlated with empirical data from spectroscopic and crystallographic analyses. This correlative approach not only validates computational models but also provides a deeper, more nuanced understanding of molecular structure and properties, which is crucial for rational drug design and development.

I. The Scientific Imperative for Correlation

The characterization of a novel chemical entity like 4-(Ethylsulfonyl)-3-fluorobenzoic acid relies on a comprehensive understanding of its three-dimensional structure, vibrational modes, and electronic properties. While experimental techniques provide direct measurements, computational methods offer a predictive lens into these characteristics at an atomic level.

  • Why Correlate? The core purpose is twofold: to validate the accuracy of the computational model and to use the validated model to interpret and assign complex experimental spectra. A well-correlated model can then be used to predict the properties of related, yet-to-be-synthesized molecules, accelerating the discovery process. Discrepancies, on the other hand, can reveal limitations in the theoretical approach or point to complex intermolecular interactions in the experimental sample (e.g., in the solid state) that are not captured by gas-phase calculations.[2]

II. Experimental & Computational Methodologies: A Self-Validating System

The integrity of this correlative work hinges on the quality of both the experimental data and the computational setup. The chosen protocols are designed to be self-validating, ensuring that the results are both reliable and reproducible.

  • Synthesis and Purification: The synthesis of sulfonylbenzoic acid derivatives can be achieved through various established methods.[3][4] Purity is paramount for accurate spectroscopic analysis and is typically confirmed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

  • FT-IR and Raman Spectroscopy: Vibrational spectra are the fingerprints of a molecule.

    • FT-IR Spectroscopy: A sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber. This reveals the vibrational modes that involve a change in the molecule's dipole moment.

    • Raman Spectroscopy: This technique involves scattering monochromatic light (from a laser) off the sample. The inelastically scattered light provides information about vibrational modes that involve a change in the molecule's polarizability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: Provides information about the chemical environment of hydrogen atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Single-Crystal X-ray Diffraction (XRD): When a suitable single crystal can be grown, XRD provides the definitive three-dimensional atomic coordinates of the molecule in the solid state, including bond lengths and angles.

DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost.[5][6]

  • Geometry Optimization: The first step is to find the lowest energy (most stable) conformation of the molecule.

    • Rationale: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a robust choice for organic molecules.[7] The B3LYP hybrid functional effectively incorporates electron correlation, while the 6-311++G(d,p) basis set provides the necessary flexibility to accurately describe the electron distribution, especially around electronegative atoms like fluorine and oxygen.[7]

  • Frequency Calculations: Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

    • Purpose: This calculation predicts the vibrational frequencies (IR and Raman spectra) and confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[8]

  • NMR Shielding Tensor Calculations: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR isotropic shielding constants.[5][6] These values are then converted to chemical shifts for comparison with experimental data.

The following diagram illustrates the workflow for correlating experimental and computational data:

Correlation_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling (DFT) exp_synth Synthesis & Purification exp_spec Spectroscopy (FT-IR, Raman, NMR) exp_synth->exp_spec exp_xrd Single-Crystal XRD exp_synth->exp_xrd analysis Data Correlation & Analysis exp_spec->analysis exp_xrd->analysis Bond Lengths & Angles comp_geom Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) comp_freq Vibrational Frequency Calculation comp_geom->comp_freq comp_nmr NMR Shielding Calculation (GIAO) comp_geom->comp_nmr comp_freq->analysis Calculated Frequencies comp_nmr->analysis Calculated Chemical Shifts conclusion Validated Molecular Profile analysis->conclusion

Caption: Workflow for Experimental and Computational Data Correlation.

III. Comparative Analysis: 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Computational frequency calculations are performed on a single molecule in the gas phase and yield harmonic frequencies, which are typically higher than experimental frequencies measured on condensed-phase samples. This systematic overestimation is due to the neglect of anharmonicity and intermolecular interactions.[8] Therefore, a uniform scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies for better comparison.[8]

Table 1: Hypothetical Comparison of Key Experimental and Scaled DFT Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational ModeExperimental FT-IR (cm⁻¹)Scaled DFT (cm⁻¹)Assignment & Rationale
Carboxylic AcidO-H stretch~3000 (broad)~2995The broad experimental peak is due to hydrogen bonding in the solid state, a feature not captured in a single-molecule calculation.
Carboxylic AcidC=O stretch~1700~1705Strong correlation is expected for this relatively localized, high-frequency mode.
Sulfonyl GroupSO₂ asymmetric stretch~1340~1345A characteristic, strong absorption band for sulfonyl groups.
Sulfonyl GroupSO₂ symmetric stretch~1180~1185Another key marker for the sulfonyl moiety.
Aromatic RingC-F stretch~1250~1255The position of this band is sensitive to the electronic environment of the aromatic ring.
Aromatic RingC-H out-of-plane bend~850~855The pattern of these bands can help confirm the substitution pattern on the benzene ring.

The high degree of correlation in the fingerprint region (<1500 cm⁻¹) is particularly powerful for confirming the molecular structure.[2]

Calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_calc = σ_TMS - σ_sample. A linear regression analysis between experimental and calculated chemical shifts is the gold standard for correlation.[5][6]

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

Carbon Atom (by position)Experimental δ (ppm)Calculated δ (ppm)Rationale for Chemical Shift
Carboxylic Acid (C=O)~166~167The most deshielded carbon due to the direct attachment of two electronegative oxygen atoms.
Aromatic C-SO₂Et~140~141Deshielded by the electron-withdrawing sulfonyl group.
Aromatic C-F~164 (d, ¹J_CF)~165Highly deshielded due to fluorine's electronegativity, showing a characteristic large coupling constant (d) with the ¹⁹F nucleus.
Aromatic C-COOH~128~129Influenced by the electron-withdrawing carboxylic acid group.
Ethyl -CH₂-~55~56Deshielded by the adjacent sulfonyl group.
Ethyl -CH₃~8~9A typical upfield chemical shift for an aliphatic methyl group.

A strong linear correlation (R² > 0.99) between the experimental and calculated shifts would provide high confidence in the structural assignment.

If a crystal structure is available, the computationally optimized geometry can be directly compared to the experimental bond lengths and angles.

The following diagram illustrates the logical relationship in structural parameter comparison:

Structural_Comparison xrd XRD Crystal Structure (Solid State) params Key Structural Parameters (Bond Lengths, Dihedral Angles) xrd->params dft DFT Optimized Geometry (Gas Phase) dft->params analysis Analysis of Discrepancies params->analysis conclusion Understanding of Intermolecular Forces (e.g., H-Bonding, Crystal Packing) analysis->conclusion

Caption: Comparing XRD and DFT structural parameters.

Discrepancies often arise because the DFT calculation represents an isolated molecule in the gas phase, while XRD captures the structure as influenced by crystal packing forces and intermolecular hydrogen bonding (e.g., carboxylic acid dimers). These differences are not errors but provide valuable insight into solid-state effects.

IV. Conclusion

The rigorous correlation of computational and experimental data provides a powerful, multi-faceted approach to the characterization of molecules like 4-(Ethylsulfonyl)-3-fluorobenzoic acid. This guide demonstrates a framework where DFT calculations and empirical measurements are not independent techniques but rather integral parts of a unified, self-validating analytical system. By explaining the causality behind methodological choices and presenting data in a comparative format, researchers can gain a more profound understanding of molecular properties, leading to more informed decisions in drug development and materials science.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications.
  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.
  • Predicting Density Functional Theory-Quality Nuclear Magnetic Resonance Chemical Shifts via Δ-Machine Learning. Journal of Chemical Theory and Computation.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
  • The Analysis of Vibrational Spectra: Past, Present and Future. Inorganics.
  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate.
  • FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Polymers.
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV.
  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. Royal Society of Chemistry.
  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. BenchChem.
  • Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics.
  • Calculating the vibrational spectra of molecules: An introduction for experimentalists with contemporary examples. ResearchGate.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
  • Computational and experimental study of vibrational relaxation in liquids: Symmetric top molecules. The Journal of Chemical Physics.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Heliyon.

Sources

Safety Operating Guide

4-(Ethylsulfonyl)-3-fluorobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Guide: 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

Introduction 4-(Ethylsulfonyl)-3-fluorobenzoic acid is a specialized fluorinated building block frequently utilized in the synthesis of advanced therapeutics, including prodrugs and AKR1C3 inhibitors[1]. While highly valuable in drug development, its unique structural features—specifically the highly stable carbon-fluorine (C-F) bond and the sulfur-containing ethylsulfonyl moiety—render standard laboratory disposal methods (such as drain disposal or standard municipal trash) strictly prohibited[2][3]. This guide provides researchers and environmental health and safety (EHS) professionals with the causal logic and step-by-step protocols required for the compliant disposal of this compound.

Part 1: Chemical Profiling & Causality of Hazards

Understanding the physicochemical properties of 4-(Ethylsulfonyl)-3-fluorobenzoic acid is essential for implementing a self-validating safety protocol. Do not treat this compound as a generic organic acid; its disposal requirements are dictated by its elemental composition.

  • The Fluorine Atom (C-F Bond): The C-F bond is one of the strongest in organic chemistry. In the environment, fluorinated organics resist biodegradation and can accumulate, posing severe ecological risks[4]. Consequently, aqueous solutions containing this compound must never be discharged into the sanitary sewer, as biological wastewater treatment plants cannot break it down[3][5].

  • The Ethylsulfonyl Group (-SO₂CH₂CH₃): The presence of sulfur means that improper combustion will generate sulfur oxides (SOx), which are highly corrosive and regulated environmental pollutants[6].

  • The Carboxylic Acid (-COOH): Confers mild acidity, necessitating segregation from strong bases and strong oxidizing agents to prevent exothermic reactions[2].

Table 1: Hazard Summary & Operational Implications

Hazard Class / PropertyGHS ClassificationOperational Implication
Skin/Eye Irritation Skin Irrit. 2, Eye Irrit. 2AMandates the use of nitrile gloves, safety goggles, and handling within a certified fume hood.
Environmental Toxicity Persistent Organic PollutantStrictly prohibited from drain/sewer disposal or municipal trash[3].
Combustion Byproducts Generates HF and SOx gasesRequires RCRA-permitted high-temperature incineration equipped with alkaline scrubbers[6].

Part 2: Operational Disposal Workflows

The following step-by-step methodologies ensure that waste is contained safely before vendor pickup.

Protocol A: Solid Waste Disposal (Powders and Crystals)

  • Containment: Collect all solid waste (including contaminated weighing paper, pipette tips, and spatulas) in a high-density polyethylene (HDPE) container. Do not use metal containers, as trace moisture combined with the acidic nature of the compound can cause corrosion[2].

  • Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as "Hazardous Waste: Toxic/Irritant - Contains Fluorinated and Sulfonated Organics."

  • Segregation: Store the container away from incompatible materials, specifically strong oxidizers and strong alkalis[2].

Protocol B: Liquid Waste Disposal (Organic Solutions)

  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., DMSO, acetonitrile, methanol), transfer the mixture to a chemically compatible solvent waste jug[7].

  • Categorization: Label the jug as "Halogenated/Sulfur-Containing Solvent Waste." This distinction is critical, as halogenated waste requires specialized, higher-cost incineration compared to non-halogenated waste.

  • Secondary Containment: Place the liquid waste jug in a secondary containment tray to capture potential leaks.

Protocol C: Spill Cleanup

  • Solid Spills: Use non-sparking tools to sweep up the powder, minimizing dust generation. Place the recovered material into the designated HDPE solid waste container.

  • Solution Spills: Absorb the liquid using an inert, non-combustible material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust. Transfer the saturated absorbent to a solid hazardous waste container.

DisposalWorkflow start 4-(Ethylsulfonyl)-3-fluorobenzoic Acid Waste Generated solid Solid Waste (Powder/Crystals) start->solid liquid Liquid Waste (Organic Solvents) start->liquid spill Spill Cleanup (Contaminated Debris) start->spill container1 HDPE Solid Waste Container (Labeled Halogenated/Sulfur) solid->container1 container2 Compatible Solvent Jug (Labeled Halogenated/Sulfur) liquid->container2 spill->container1 saa Satellite Accumulation Area (SAA) Max 55 Gallons / Transfer within 3 Days of Full container1->saa container2->saa incineration RCRA-Permitted Incineration (High-Temp with Scrubbers) saa->incineration

Operational workflow for the segregation, containment, and disposal of 4-(Ethylsulfonyl)-3-fluorobenzoic acid.

Part 3: Regulatory Framework & Logistical Management

Once contained, the waste must be managed according to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[8].

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation in a designated SAA. Under 40 CFR § 262.15, generators may accumulate up to 55 gallons of non-acute hazardous waste in an SAA[9].

  • Inspection and Closure: Containers must remain tightly closed at all times unless waste is actively being added or removed. The SAA must be inspected weekly for leaks or container degradation[2].

  • Time Limits: Once a container reaches its capacity limit, it must be dated and moved to a central accumulation area within three consecutive calendar days to maintain compliance[9][10].

Part 4: The Incineration Mechanism (Self-Validating System)

Why do we mandate specialized incineration rather than standard chemical neutralization? The causality lies in the thermal thermodynamics of the molecule.

To ensure complete mineralization of the recalcitrant C-F and C-S bonds, the waste must be processed at a RCRA-permitted facility capable of maintaining temperatures exceeding 1000°C (typically 1100°C with a 2-to-3-second residence time)[4][11].

At these extreme temperatures, the molecule undergoes thermal destruction, yielding raw exhaust gases that include carbon dioxide (CO₂), water (H₂O), hydrofluoric acid (HF), and sulfur dioxide (SO₂)[6]. Because HF and SO₂ are highly toxic and corrosive, the incinerator must be equipped with an alkaline scrubber system (utilizing sodium hydroxide or calcium hydroxide) to neutralize the acidic gases into benign salts (e.g., sodium fluoride, sodium sulfate) before the exhaust is released into the atmosphere.

ThermalMechanism compound 4-(Ethylsulfonyl)-3-fluorobenzoic Acid (C9H9FO4S) combustion Thermal Destruction (>1000°C) compound->combustion O2 + Heat gases Raw Exhaust Gases (CO2, H2O, HF, SO2) combustion->gases Cleavage of C-F & C-S bonds scrubber Alkaline Scrubber (NaOH / Ca(OH)2) gases->scrubber Acidic gas stream safe Neutralized Salts (NaF, Na2SO4) + Clean Exhaust scrubber->safe Neutralization

Mechanistic pathway of high-temperature thermal destruction and alkaline scrubbing for fluorinated waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • US9505791B2 - Prodrugs and methods of use thereof.
  • Hazardous Waste and Disposal. American Chemical Society.[Link]

  • Hazardous Waste Generator Regulations Compendium Volume 1 Satellite Accumulation Areas. Environmental Protection Agency (EPA).[Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal. Ball State University. [Link]

  • Incineration Disposal Services. U.S. Waste Industries.[Link]

  • Total PFAS Solution (Thermal Destruction Guidelines). Clean Harbors. [Link]

Sources

Personal protective equipment for handling 4-(Ethylsulfonyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 4-(Ethylsulfonyl)-3-fluorobenzoic Acid

As a critical intermediate in the synthesis of oncology therapeutics—specifically hypoxia-activated prodrugs targeting the AKR1C3 enzyme[1]—4-(Ethylsulfonyl)-3-fluorobenzoic acid requires rigorous handling protocols. Because it is handled as a fine white powder with a melting point of 184-186°C[2], it presents distinct inhalation and contact risks that demand a scientifically grounded, self-validating safety system.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:

  • Respiratory & Mucous Membrane Irritation (H335, H319): The fluorine substitution at the 3-position withdraws electron density, increasing the acidity of the benzoic acid moiety. When airborne micro-particulates contact the moist mucous membranes of the respiratory tract or eyes, rapid dissociation occurs, leading to localized pH drops and severe irritation.

  • Dermal Penetration (H315): While the solid powder is primarily a surface irritant, the ethylsulfonyl group significantly enhances the molecule's lipophilicity. If the powder is accidentally solubilized in common laboratory solvents (e.g., DMSO, DMF, or Acetonitrile), the solvent acts as a permeation enhancer, driving the lipophilic compound through the stratum corneum and into the systemic circulation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must scale with the mass of the compound being handled to ensure a sufficient safety margin.

Operational ScaleEye/Face ProtectionDermal/Body ProtectionRespiratory ProtectionEngineering Controls
Analytical (<1g) Safety glasses with side shieldsSingle Nitrile gloves (min 4 mil), Lab coatNot required if handled in hoodFume hood (Face velocity 80-100 fpm)
Preparative (1g - 50g) Chemical splash gogglesDouble Nitrile gloves (outer 8 mil), Lab coatN95 or P100 particulate respiratorVentilated balance enclosure
Process (>50g) Goggles + Face shieldTyvek suit, Heavy-duty Butyl glovesPAPR or Half-mask P100Glovebox or isolator system

Operational Workflow & Handling Protocol

HandlingWorkflow Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Ventilated Enclosure) Storage->Weighing PPE Donning Transfer Transfer (Sealed Container) Weighing->Transfer Minimized Exposure Reaction Reaction Setup (Fume Hood) Transfer->Reaction Under Exhaust Decon Decontamination (Aqueous Base Wash) Reaction->Decon Post-Reaction Waste Waste Disposal (Halogenated Organic) Decon->Waste Segregation

Workflow for handling 4-(Ethylsulfonyl)-3-fluorobenzoic acid safely.

Step-by-Step Methodology:

  • Preparation: Verify that the fume hood is operational. Clear the workspace of incompatible materials (such as strong oxidizing agents and strong bases).

  • PPE Donning: Don the required PPE based on the scale matrix above. Inspect gloves for micro-tears prior to handling.

  • Weighing: Transfer the sealed container to a ventilated balance enclosure. Use an anti-static spatula (e.g., PTFE-coated) to minimize the aerosolization of the powder, as fluorinated organics can accumulate static charge.

  • Transfer: Weigh the required mass into a tared vial. Cap the vial before removing it from the balance enclosure to prevent dust dissemination into the general lab atmosphere.

  • Solubilization: Transfer the capped vial to the fume hood. When adding organic solvents (e.g., CH3CN)[2], do so slowly. Crucial: Once solubilized, the dermal penetration risk increases exponentially. Immediately upgrade to double-gloving if not already done.

  • Decontamination: Post-reaction, wipe down all spatulas, balances, and hood surfaces with a damp cloth moistened with a mild aqueous base (e.g., 5% NaHCO3) to neutralize residual acid, followed by a DI water wipe.

Spill Response Logic

SpillResponse Spill Solid Spill Detected Assess Assess Scale (<50g vs >50g) Spill->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major Clean Moisten & Sweep (Avoid Dust) Minor->Clean Evacuate Evacuate & Call EHS Major->Evacuate Dispose Halogenated Waste Bin Clean->Dispose

Decision matrix for solid chemical spill response and containment.

Step-by-Step Spill Containment:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Assess & Upgrade: Determine the spill size. For any spill outside a fume hood, immediately upgrade to a P100 respirator and chemical splash goggles.

  • Dust Suppression (Critical): Do not dry sweep the powder, as this will aerosolize the irritant. Lightly mist the spilled solid with water or a 5% sodium bicarbonate solution to bind the particulates.

  • Collection: Use a plastic scoop to collect the moistened slurry. Place the material into a compatible, sealable secondary container.

  • Surface Decontamination: Wash the spill area with a mild alkaline solution, followed by soap and water.

Waste Disposal Plan

Because 4-(Ethylsulfonyl)-3-fluorobenzoic acid contains both fluorine and sulfur heteroatoms, its disposal requires strict segregation.

  • Segregation: Do not mix with general non-halogenated solvent waste. It must be explicitly labeled and collected in a "Halogenated Organic Waste" or "Sulfur/Halogenated" stream[3].

  • Incineration Logistics: Environmental Protection Agency (EPA) guidelines mandate that hazardous waste containing halogens and sulfonates must be processed in specialized high-temperature incinerators equipped with emission control facilities[4]. During thermal destruction, the compound generates hydrogen fluoride (HF) and sulfur dioxide (SO2). These corrosive and toxic gases are neutralized post-combustion using wet inertial-impaction scrubbers (such as packed tower or venturi scrubbers) utilizing caustic soda solutions to prevent environmental release[4].

References

  • US9505791B2 - Prodrugs and methods of use thereof - Google Patents.
  • Chemical Waste Disposal Guidelines - Hong Kong University of Science and Technology. Available at:[Link]

  • Incineration In Hazardous Waste Management - Environmental Protection Agency (EPA). Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.